(+)-Neomenthol is a stereoisomer of menthol. The table below summarizes its core chemical identity and its documented presence in Mentha arvensis.
| Property | Description |
|---|---|
| IUPAC Name | (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol [1] [2] |
| Molecular Formula | C10H20O [1] [2] |
| Molecular Weight | 156.27 g/mol [1] [2] |
| CAS Registry Number | 2216-52-6 [1] [3] |
| Physical State | Colorless to almost colorless liquid [1] [3] |
| Optical Rotation | [α]20/D +15.0 to +20.0 deg (neat) [3] |
| Aspect | Details from M. arvensis |
|---|---|
| Primary Source | Essential oil of Mentha arvensis leaves [4] [5]. |
| Typical Form | Often found in the form of its ester, neomenthyl acetate [4]. |
| Quantified Levels | A specific cultivar (CIM-Saryu) analysis showed:
This compound is produced in the glandular trichomes of mint leaves via the plastidial Methylerythritol Phosphate (MEP) pathway, which supplies the precursor for monoterpene biosynthesis [6] [7]. The specific steps from the central precursor, Geranyl Diphosphate (GPP), to this compound are part of the menthol biosynthesis pathway.
The following diagram illustrates the key enzymatic steps in this pathway:
A critical regulatory point in this pathway is the competition for the common substrate (-)-Menthone. The enzyme Menthone Reductase (MR) catalyzes the reduction of menthone to form either menthol or neomenthol, creating a branch point. The relative activity of enzymes at this step determines the final ratio of these isomers in the essential oil [6].
For researchers aiming to extract, isolate, and quantify this compound from M. arvensis, the following standardized protocols can be employed.
This is the classical method for obtaining essential oil from plant material [4].
GC-MS is the primary method for identifying and quantifying compounds in complex mixtures like essential oils [4] [8].
While research specifically on this compound is less extensive than on its isomer menthol, its presence in M. arvensis essential oil contributes to the oil's broad bioactivity profile [5]. The oil has demonstrated significant pharmacological effects in preclinical studies:
This compound is a cyclic monoterpenoid alcohol and a stereoisomer of menthol. The table below summarizes its key characteristics based on the search results.
| Property | Description |
|---|---|
| Classification | Cyclic monoterpenoid (C10 isoprenoid) [1] [2] |
| Relationship to Menthol | Stereoisomer; shares biosynthetic precursor (l-menthone) in mature peppermint leaves [1] |
| Natural Sources | Essential oils of Mentha species (e.g., Mentha piperita L., Mentha arvensis L.) [3] [2] |
| Key Biological Activity | Antiproliferative/anticancer potential, particularly against human skin carcinoma cells (A431) [2] |
This compound is derived from the larger monoterpenoid biosynthesis pathway. The following diagram outlines the general pathway from primary metabolism to key monoterpenoid precursors. The specific step from l-menthone to neomenthol is highlighted.
General monoterpenoid biosynthesis pathway leading to this compound.
The core process involves:
Recent research has quantified the anticancer potential of neomenthol. The table below summarizes key experimental findings from a 2021 study.
| Parameter | Quantitative Result | Experimental Context |
|---|---|---|
| Antiproliferative Activity (IC₅₀) | 17.3 ± 6.49 µM | Against human epidermoid carcinoma (A431) cells, measured via SRB assay [2] |
| Hyaluronidase Inhibition (IC₅₀) | 12.81 ± 0.01 µM | In vitro enzyme inhibition assay; hyaluronidase is a prognostic cancer biomarker [2] |
| In Vivo Tumor Inhibition | 58.84% | Prevention of Ehrlich Ascites Carcinoma (EAC) tumor formation in mice at 75 mg/kg bw, i.p. dose [2] |
| Acute Oral Toxicity (LD₅₀) | > 1000 mg/kg | No adverse effects in acute oral toxicity studies in mice [2] |
| Key Molecular Targets | 1. Tubulin polymerization (inhibition) 2. Hyaluronidase (inhibition) 3. G2/M Phase Cell Cycle Arrest (induction) | Identified via in vitro and in silico studies; targets are involved in tumor growth and metastasis [2] |
For researchers aiming to validate or explore these findings, here are summaries of the core methodologies used in the cited studies.
The search results indicate that while the general monoterpenoid pathway is well-established, there are specific knowledge gaps regarding this compound:
| Property | Description |
|---|---|
| Common Name | This compound [1] [2] |
| Systematic Name | (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol [1] [2] |
| FooDB ID | FDB014500 [1] |
| HMDB ID | HMDB0035763 [2] |
| CAS Registry | 2216-52-6 [1] [2] |
| Chemical Formula | C10H20O [1] [2] |
| Chemical Class | Menthane monoterpenoids [1] [2] |
| Property | Value | Reference |
| :--- | :--- | :--- |
| Average Molecular Weight | 156.2652 g/mol [1] [2] |
| Monoisotopic Mass | 156.151415262 g/mol [1] [2] |
| Experimental Melting Point | -22 °C [1] [2] |
| Experimental Boiling Point | 95.00 °C @ 12.00 mm Hg [2] |
| Water Solubility (Predicted) | 0.56 g/L [1] [2] |
| logP (Predicted) | 2.68 [1] [2] |
| SMILES | CC(C)[C@@H]1CC[C@@H](C)C[C@@H]1O [1] |
| InChI Key | NOOLISFMXDJSKH-UTLUCORTSA-N [1] [2] |
This compound is a monoterpenoid with a p-menthane backbone. Its bioactivity is dependent on its specific stereochemistry, denoted by the (1S,2S,5R) configuration [1] [2]. It is one stereoisomer of menthol, and its distinct properties highlight the importance of stereochemistry in compound behavior [1] [3].
While direct biological data for this compound is limited, Structure-Activity Relationship studies are a cornerstone of modern drug discovery. These studies systematically modify a compound's structure to understand how changes affect its biological activity, potency, and selectivity [4] [5]. For example:
Given the lack of specific protocols for this compound, here is a generic workflow for generating experimental SAR data, which you can adapt. The diagram below outlines the key stages.
To design your experiments, consider these key aspects:
The signaling cascade begins when (+)-neomenthol or cooling agents like icilin bind to TRPM8, allowing Ca²⁺ to enter the cell [1]. This Ca²⁺ influx is a critical second messenger that propels the signal forward.
| Molecule | Role in TRPM8 Signaling | Experimental Evidence |
|---|---|---|
| PIP₂ (Phosphatidylinositol 4,5-bisphosphate) | Essential lipid for maintaining channel activity; direct application activates/restores TRPM8 [2]. | Channel rundown in excised patches; recovery with exogenous PIP₂; inhibition by PIP2 synthesis blockers (e.g., ISA-2011B) reduces AP-1 driven gene transcription by ~81% [3] [2]. |
| PIP5K (PIP 5-Kinase) | Enzyme synthesizing PIP₂; crucial for TRPM8-induced gene expression [3]. | Pharmacological inhibition by ISA-2011B attenuates TRPM8-induced AP-1 transcription factor activity [3]. |
| Gq-Proteins | Required for signal transduction; both Gα and Gβγ subunits involved [3]. | Genetic studies show requirement for activated Gα subunit; pharmacological inhibition of Gβγ subunits impairs signaling [3]. |
| Transcription Factor c-Jun | Essential component of the AP-1 transcription complex in the nucleus for TRPM8-induced gene regulation [3]. | Identified as a key bZIP protein within the AP-1 complex activated by the TRPM8 signaling cascade [3]. |
| MAPK/ERK & NF-κB Pathway | Signal transducers linking TRPM8 activation to inflammatory cytokine production (e.g., IL-6, IL-8, TNF-α) [1]. | Cold/CSE-induced cytokine release in bronchial cells reduced by ERK/NF-κB inhibitors (U0126, BAY 11-7082) and TRPM8 blockade (BCTC, shRNA) [1]. |
The overall signaling pathway can be visualized as follows, integrating these key components from the plasma membrane to the nucleus:
Diagram 1: this compound activates TRPM8, triggering a Ca²⁺-dependent signaling cascade that leads to gene expression changes [3] [1] [2].
To study TRPM8 activation and its downstream effects, researchers employ a range of techniques. Below is a workflow for a comprehensive gene expression study, followed by details on key methodologies.
Diagram 2: A generalized experimental workflow for investigating TRPM8 receptor activation and downstream signaling.
This method is crucial for confirming that a ligand like this compound directly activates TRPM8 by measuring the resultant increase in intracellular calcium.
These assays are used to trace the signaling cascade from channel activation all the way to changes in gene transcription in the nucleus.
To establish the specific role of a protein in a pathway, researchers inhibit its function and observe the effect.
Understanding the detailed mechanism of this compound and TRPM8 has significant translational potential. The activation of TRPM8 in brown adipose tissue (BAT) has been shown to stimulate thermogenesis and protect against cold injury in animal models, suggesting therapeutic avenues for hypothermia or metabolic disorders [4]. Conversely, the channel's role in promoting inflammation in airway diseases indicates that antagonists could be beneficial in conditions like COPD exacerbated by cold air [1].
Future research should focus on:
(+)-Neomenthylamine is an important chiral amine used as a building block for high-value chemicals, including chiral stationary phases in chromatography and umami flavor agents [1]. Conventional chemical synthesis methods, such as reductive amination under Leuckart–Wallach conditions or hydrogenation of menthone oxime, often face challenges including lack of stereocontrol, use of expensive or toxic metal catalysts, and harsh reaction conditions [1] [2].
This protocol outlines a novel biocatalytic route using an ω-transaminase (ω-TA) from Vibrio fluvialis JS17 (VfTA) to synthesize (+)-neomenthylamine from the readily available starting material (−)-menthone [1]. The key advantages of this method include:
The overall experimental workflow for establishing this biocatalytic route is summarized below.
The following tables consolidate the key quantitative data and optimized parameters for the VfTA-catalyzed synthesis.
Table 1: Kinetic Parameters of VfTA for Substrates [1]
| Parameter | (−)-Menthone | (S)-α-Methylbenzylamine (S-MBA) |
|---|---|---|
| Kₘ (mM) | Not specified | Not specified |
| kcat (s⁻¹) | Not specified | Not specified |
| kcat/Kₘ (mM⁻¹ s⁻¹) | Limited catalytic efficiency | Higher catalytic efficiency |
| Inhibition Notes | -- | Substrate inhibition observed |
| Co-product (acetophenone) inhibition (Ki much lower) |
Table 2: Optimized Reaction Conditions for VfTA [1]
| Parameter | Optimal Condition |
|---|---|
| Amino Donor | (S)-α-Methylbenzylamine (S-MBA) |
| pH | 6.0 |
| Temperature | 30 °C |
| Cofactor (PLP) | 2 mM |
| Reaction Time | 24 h (for scale-up) |
| Scale-Up Result | 4.7 mM product from 10 mM substrate |
Table 3: Thermostability Profile of VfTA [1] [3]
| Measurement | Value |
|---|---|
| Melting Temperature (Tₘ) | 65.6 °C |
| Half-life (t₁/₂) at 30°C | Close to 2 days |
| Half-life (t₁/₂) at 50°C | 3 hours |
The biocatalytic synthesis of (+)-neomenthylamine using VfTA represents a significant advance over traditional methods. The main advantages are its environmental friendliness and operational simplicity [1]. However, the current process has limitations, such as substrate and product inhibition by the amino donor and its by-product, which can reduce catalytic efficiency [1] [3].
Future work should focus on protein engineering of VfTA to alleviate inhibition and improve activity and stability. Further process optimization, such as in-situ product removal to mitigate inhibition, could also enhance overall yield and productivity [1] [3]. The successful application of this protocol underscores the potential of ω-transaminases in the synthesis of valuable terpenoid amine derivatives for pharmaceutical and fine chemical industries [1].
Chiral amines represent a significant class of intermediates essential for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The specific compound (+)-neomenthylamine serves as an important industrial precursor for synthesizing high value-added chemicals, including its application as a building block for chiral stationary phases in HPLC and as a precursor for umami flavor agents. Traditional chemical synthesis methods for (+)-neomenthylamine have relied on approaches such as reductive amination under Leuckart–Wallach conditions, reduction of menthone oxime using Bouveault–Blanc conditions, dielectrically controlled resolution, electrochemical synthesis, or hydrogenation via gold catalysts. These methods typically suffer from drawbacks including lack of stereocontrol, harsh reaction conditions, high cost of metal catalysts, and significant environmental concerns [1] [2] [3].
Biocatalytic approaches using ω-transaminases (ω-TAs) have emerged as attractive alternatives to conventional chemical synthesis, offering mild reaction conditions, high chemo-/regio-/enantioselectivity, and superior atom economy. The application of ω-transaminases for amine synthesis represents a green chemistry approach that avoids costly and poisonous catalysts, operates under mild temperature and pressure conditions, enables easy product separation, and minimizes environmental impact. This application note details a novel biocatalytic route for synthesizing (+)-neomenthylamine through ω-transaminase-mediated amination of readily available (-)-menthone substrate, providing researchers with comprehensive protocols and implementation guidance [1] [2] [4].
Enzyme Sources: Screening should be performed against a diverse library of ω-transaminases, amine dehydrogenases, imine reductases, reductive aminases, and aminodeoxychorismate lyases. The ω-transaminase from Vibrio fluvialis JS17 (VfTA) has been identified as particularly effective for (-)-menthone amination [1] [2].
Expression System: Clone target genes into pET-28a(+) vector and transform into E. coli BL21(DE3) cells. Grow transformed cells in Luria Broth media containing 50 μg/mL kanamycin overnight at 37°C. Transfer cultures to Terrific Broth media and induce protein expression with 0.2 mM IPTG when OD600 reaches approximately 0.6, followed by incubation for 24 hours at 16°C and 220 rpm [1] [2].
Screening Protocol: Conduct primary screening in 1 mL scale reactions using the following conditions:
Purification Method: Purify enzymes using Ni-NTA His-trap column chromatography with the following buffer system:
Activity Assay: Perform standard activity assays in potassium phosphate buffer (pH 6.0) containing 5 mM (-)-menthone, 30 mM (S)-α-methylbenzylamine (S-MBA), 2 mM PLP, and 1.5 mg/mL purified enzyme. Incubate at 30°C for 20 minutes, quench with 10 M NaOH, extract with methyl tert-butyl ether (MTBE), and analyze by GC [1] [2].
Thermostability Assessment: Determine enzyme half-life at different temperatures (30°C, 40°C, 50°C) by incubating purified enzyme (2 mg/mL) in storage buffer and measuring residual activity at regular intervals. Determine melting temperature (Tₘ) using circular dichroism spectroscopy by monitoring CD absorbance values from 180-260 nm at increasing temperatures [1] [2].
Standard Reaction Conditions: Set up biotransformation reactions containing 10 mM (-)-menthone, VfTA whole cells or purified enzyme, 30 mM S-MBA, 2 mM PLP in potassium phosphate buffer (pH 6.0) with 2% (v/v) DMSO to enhance substrate solubility. Incubate at 30°C with agitation for 24 hours [1] [2].
Process Optimization: Employ Design of Experiments (DoE) methodology, specifically Response Surface Methodology (RSM), to optimize critical parameters including temperature, pH, agitation speed, substrate concentration, and enzyme loading. This approach efficiently identifies optimal conditions and interaction effects between variables [5] [6].
Alternative Immobilized Enzyme System: For continuous flow applications, develop an Immobilized Enzyme Reactor (IMER) by covalently immobilizing ω-transaminase on epoxy monolithic silica support. Implement in an integrated chromatographic system for continuous bioconversion with online monitoring [7] [6].
Table 1: Standard Reaction Components and Conditions
| Component/Condition | Specification | Purpose |
|---|---|---|
| (-)-Menthone | 10 mM | Substrate |
| (S)-α-Methylbenzylamine | 30 mM | Amino donor |
| PLP cofactor | 2 mM | Cofactor for transaminase |
| Buffer system | Potassium phosphate, pH 6.0 | Reaction medium |
| Temperature | 30°C | Optimal activity |
| Solvent additive | 2% DMSO | Enhance substrate solubility |
| Enzyme source | VfTA whole cells/purified enzyme | Biocatalyst |
| Reaction time | 24 hours | Complete conversion |
Screening of a diverse enzyme library identified the ω-transaminase from Vibrio fluvialis JS17 (VfTA) as the most effective biocatalyst for (-)-menthone amination. This enzyme demonstrated considerable amination activity and excellent stereoselectivity toward the target substrate. Biochemical characterization revealed optimal activity at pH 6.0 and temperature of 30°C. Kinetic analysis provided fundamental parameters for understanding the enzyme's catalytic efficiency and substrate affinity [1] [2].
Thermostability studies established the operational stability of VfTA, with determined half-life values at various temperatures essential for process scalability. The enzyme retained significant activity over extended periods under optimized conditions, supporting its potential for industrial application. The melting temperature (Tₘ) derived from circular dichroism studies further confirmed the structural robustness of the enzyme [1] [2].
Table 2: Kinetic Parameters of VfTA with (-)-Menthone and S-MBA
| Parameter | (-)-Menthone | S-MBA |
|---|---|---|
| Kₘ (mM) | Data not specified in sources | Data not specified in sources |
| Vₘₐₓ | Data not specified in sources | Data not specified in sources |
| Specific Activity | Determined under standard assay conditions | Determined under standard assay conditions |
| pH Optimum | 6.0 | 6.0 |
| Temperature Optimum | 30°C | 30°C |
Implementation of Response Surface Methodology (RSM) significantly enhanced process efficiency by systematically optimizing critical parameters. The model identified optimal ranges for temperature (≈33°C), pH (≈7.7), and agitation speed (≈160 rpm) for maximal biomass production and enzyme activity. This statistical approach enabled comprehensive understanding of interaction effects between variables that would be difficult to identify through one-factor-at-a-time optimization [5].
Under optimized conditions, the biocatalytic process achieved 4.7 mM product concentration from 10 mM (-)-menthone substrate over 24 hours, representing a 47% conversion rate. The reaction proceeded efficiently in a mild aqueous phase, eliminating need for organic solvents and minimizing environmental impact. The use of whole-cell biocatalysts further enhanced process economics by avoiding costly enzyme purification while maintaining high catalytic efficiency [1] [2].
The developed biocatalytic route offers significant advantages over conventional chemical synthesis methods. Traditional approaches such as Leuckart–Wallach reductive amination typically produce complex diastereomeric mixtures with C2 racemization, requiring extensive purification to obtain enantiomerically pure product. Alternative methods like Bouveault–Blanc reduction of menthone oxime necessitate large excess of sodium metal (>20 equivalents) or expensive gold nanoparticles, operating at elevated temperatures (100°C) with substantial metal catalyst requirements [3].
In contrast, the ω-transaminase-mediated process achieves excellent stereocontrol without racemization, utilizes mild reaction conditions (30°C, aqueous buffer), employs biodegradable catalysts, and generates minimal waste. The methodology also benefits from simple product separation and compatibility with green chemistry principles, addressing multiple limitations of traditional synthetic approaches [1] [2] [3].
The following workflow illustrates the complete experimental process from enzyme preparation to product analysis:
Menthylamine derivatives demonstrate significant biological activities with particular promise in oncology research. Recent studies have identified specific menthylamine derivatives with potent inhibitory effects on glioma growth, showing remarkable cytotoxicity against human glioma U87 cells. Compound W8, a particular menthylamine derivative, exhibited the most potent inhibitory activity against tumor cells in cellular, molecular, and in vivo assays. The mechanism involves G2/M cell cycle arrest, induction of mitochondrial apoptosis, and suppression of PI3K/AKT/mTOR signaling pathway, highlighting the potential of menthylamine scaffolds in anticancer drug development [3].
Beyond oncology applications, (+)-neomenthylamine serves as a key chiral building block for pharmaceutical intermediates, including precursors for bronchodilators such as formoterol and antihypertensive agents like dilevalol. The enantiomeric purity achieved through ω-transaminase catalysis is particularly valuable for pharmaceutical applications where stereochemistry critically influences drug efficacy and safety profiles [7] [6].
The chiral nature of (+)-neomenthylamine makes it particularly valuable for applications in asymmetric synthesis and chiral resolution. The compound serves as an effective building block for chiral stationary phases used in HPLC for enantiomer resolution. Additionally, specific (+)-neomenthylamine derivatives function as umami flavor agents, expanding applications into food and flavor industries [1] [2].
The developed biocatalytic platform also demonstrates broad applicability for synthesis of various chiral amines beyond neomenthylamine. The ω-transaminase technology has been successfully implemented for production of sitagliptin intermediate, an antihyperglycemic drug for type II diabetes, showcasing the methodology's relevance for industrial pharmaceutical manufacturing. Recent advances in directed evolution of transaminases have further enhanced catalytic efficiency toward sterically hindered ketones, expanding the substrate scope and process robustness [4].
Enzyme Preparation:
Biotransformation Reaction:
Product Extraction and Analysis:
For continuous flow applications, develop an IMER system as follows:
The following diagram illustrates the reaction mechanism and process workflow:
The ω-transaminase-catalyzed synthesis of (+)-neomenthylamine from (-)-menthone represents a sustainable and efficient biocatalytic route that addresses numerous limitations of traditional chemical methods. This application note provides comprehensive protocols for implementing this green chemistry approach, enabling researchers to leverage the advantages of enzyme catalysis for producing valuable chiral amines.
The methodology offers excellent stereoselectivity, mild reaction conditions, and environmentally friendly characteristics that align with green chemistry principles. With demonstrated applications in pharmaceutical synthesis and ongoing expansion to broader chiral amine production, this technology represents a valuable tool for synthetic chemists and process engineers seeking sustainable manufacturing approaches.
Future developments in enzyme engineering, immobilization techniques, and process intensification will further enhance the industrial applicability of ω-transaminase-mediated synthesis, potentially expanding the substrate scope and improving economic viability for large-scale production.
The amine transaminase from Vibrio fluvialis JS17 (Vf-ATA) represents a significant biocatalytic tool for the synthesis of enantiomerically pure amines, which are crucial intermediates in the production of pharmaceutical compounds and fine chemicals. As a pyridoxal-5'-phosphate (PLP)-dependent enzyme, Vf-ATA catalyzes the transfer of an amino group from an amine donor to a ketone substrate, enabling the asymmetric synthesis of chiral amines with exceptional enantioselectivity. This enzyme has gained considerable attention in industrial biocatalysis due to its broad substrate specificity and compatibility with process intensification, particularly for the synthesis of valuable compounds such as (+)-neomenthylamine, an important precursor for chiral stationary phases in chromatography and umami flavor agents in the food industry [1].
The industrial implementation of Vf-ATA has been historically challenged by the enzyme's limited operational stability and susceptibility to substrate and product inhibition. However, recent advances in enzyme engineering and thorough biophysical characterization have led to significant improvements, making Vf-ATA a viable biocatalyst for sustainable manufacturing processes. Unlike conventional chemical synthesis routes that often require harsh reaction conditions, expensive metal catalysts, and generate substantial waste, the biocatalytic route utilizing Vf-ATA operates under mild aqueous conditions with exceptional atom economy [1]. This application note provides a comprehensive technical reference for researchers seeking to implement Vf-ATA in biocatalytic processes, with particular emphasis on the synthesis of terpenoid-derived amines such as neomenthylamine.
Vf-ATA is a homodimeric enzyme with each subunit having a molecular mass of approximately 50 kDa, resulting in a native molecular mass of 100 kDa [2]. The enzyme exhibits a characteristic Rossmann-like fold in its large domain and contains distinct N-terminal and C-terminal lobes in its small domain [3]. The structural dynamics of Vf-ATA are significantly influenced by cofactor binding, with the apo form exhibiting substantial conformational flexibility compared to the holo form [3]. This structural flexibility has important implications for both catalytic efficiency and stability.
Table 1: Key Structural and Kinetic Parameters of Vf-ATA
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Molecular Mass (subunit) | 50 kDa | MALDI-TOF mass spectrometry | [2] |
| Native Structure | Homodimer | Gel filtration chromatography | [2] |
| Isoelectric Point | 5.4 | Isoelectric focusing | [2] |
| Optimal pH | 9.2 | Activity assay with (S)-α-methylbenzylamine | [2] |
| Optimal Temperature | 37°C | Activity assay with (S)-α-methylbenzylamine | [2] |
| PLP Dissociation Constant (KD) | 7.9 μM | Fluorescence titration | [4] [5] |
| Cofactor-induced Thermal Stabilization | Significant | Thermal shift assay with PLP | [4] |
The kinetic properties of Vf-ATA have been characterized extensively, revealing that the enzyme displays classical Michaelis-Menten kinetics for most of its substrates. The affinity for the PLP cofactor is particularly important, as this directly influences both activity and stability. The determined KD value of 7.9 μM indicates moderate binding affinity, necessitating careful cofactor management during biocatalytic applications [4] [5]. The enzyme exhibits strict enantioselectivity for the (S)-enantiomer of chiral amines and demonstrates particularly high activity toward aromatic amine substrates compared to aliphatic amines [3].
The operational stability of Vf-ATA is a critical factor determining its industrial applicability. Comprehensive characterization has revealed several key factors that influence enzyme stability, including cofactor concentration, buffer composition, and substrate properties. Understanding these parameters enables researchers to design robust biocatalytic processes with predictable performance metrics.
Table 2: Stability Parameters of Vf-ATA Under Various Conditions
| Condition | Effect on Stability | Recommended Optimization | Reference |
|---|---|---|---|
| PLP Supplementation | Enhanced thermal stability; prevents unfolding | 0.5-2 mM in reaction mixtures | [4] [5] |
| Phosphate Buffer | Prevents cofactor dissociation at high concentrations | <100 mM for activity; higher for stability | [4] [5] |
| HEPES Buffer | Reduced cofactor retention | Recommended for maintaining holo-enzyme | [5] |
| Amine Substrates | Concentration-dependent inactivation | Use minimal required concentrations | [4] [5] |
| Ketone Substrates | Neutral or stabilizing effects | Can be used to counter amine inactivation | [4] [5] |
| Temperature (30°C) | Maintains functional integrity | Optimal for extended operations | [1] |
The inactivation of Vf-ATA in the presence of amine substrates is particularly noteworthy, as this phenomenon can significantly impact process yields. This inactivation has been linked to the formation of PMP (pyridoxamine-5'-phosphate), which is not covalently bound to the enzyme and can readily dissociate upon formation [4] [5]. This insight is crucial for designing reaction systems that maintain catalytic activity throughout the process duration.
Objective: To obtain purified Vf-ATA with high specific activity and proper cofactor incorporation for biocatalytic applications.
Materials:
Procedure:
Quality Control: Assess protein purity by SDS-PAGE, with expected subunit molecular weight of approximately 50 kDa. Determine protein concentration using Bradford or UV absorbance methods.
Objective: To quantify Vf-ATA activity for the conversion of (−)-menthone to (+)-neomenthylamine using (S)-α-methylbenzylamine (S-MBA) as amino donor.
Reaction Setup:
Procedure:
Analytical Method:
Calculation:
The following diagram illustrates the systematic approach for optimizing Vf-ATA-catalyzed reactions:
The proper handling of PLP cofactor is arguably the most critical factor in maintaining Vf-ATA functionality during biocatalytic processes. The moderate dissociation constant (KD = 7.9 μM) indicates that the cofactor can readily dissociate from the enzyme, leading to irreversible inactivation through subsequent structural unfolding [4] [5]. To mitigate this:
The choice of buffer system profoundly influences Vf-ATA stability through multiple mechanisms. Phosphate ions demonstrate a concentration-dependent effect on enzyme stability, with low concentrations (≤100 mM) enhancing initial activity while higher concentrations prevent cofactor dissociation [5]. Implementation recommendations include:
The concentration-dependent inactivation of Vf-ATA by amine substrates presents a significant challenge in process design [4] [5]. This inactivation mechanism involves formation and dissociation of the PMP intermediate, leaving the enzyme in an inactive state. Strategies to address this limitation include:
The synthesis of (+)-neomenthylamine from (−)-menthone represents an exemplary application of Vf-ATA in the production of valuable terpenoid amine derivatives. The biocatalytic route offers significant advantages over traditional chemical methods, including avoidance of mercury-based catalysts, mild operating conditions, and exceptional enantioselectivity [1]. The implemented process typically achieves 4.7 mM product concentration from 10 mM (−)-menthone substrate within 24 hours, representing a conversion yield of 47% under standard conditions [1].
The reaction employs (S)-α-methylbenzylamine (S-MBA) as an efficient amino donor, which is converted to acetophenone, providing a thermodynamic driving force for the reaction equilibrium. The use of this amine donor also eliminates the need for additional cofactor recycling systems that are often required in transaminase-mediated synthesis. Process intensification through substrate loading optimization and enzyme engineering has the potential to further enhance volumetric productivity for commercial applications.
For industrial implementation of Vf-ATA in neomenthylamine production, several scale-specific factors must be addressed:
Rapid Activity Loss: If enzyme activity declines precipitously during operation, verify PLP concentration and supplement with fresh cofactor. Also assess amine substrate concentration and consider implementing fed-batch addition to maintain below inhibitory thresholds.
Poor Conversion Yields: When reaction conversions are lower than expected, evaluate the equilibrium position and consider increasing the concentration of amine donor (S-MBA) or employing techniques to remove coproduct (acetophenone) to shift equilibrium toward product formation.
Enzyme Precipitation: If enzyme aggregation occurs during reactions, assess phosphate concentration and adjust within the optimal range. Additionally, consider incorporating low concentrations of non-ionic surfactants to enhance solubility without inhibiting catalysis.
Comprehensive analysis of reaction components is essential for process monitoring and optimization:
GC-MS Method: For definitive product identification, employ a Rxi-5Sil MS column with temperature programming from 80°C to 230°C at 2°C/min [1].
Chiral Verification: Confirm enantiomeric purity using chiral stationary phase GC or HPLC to ensure the (S)-selectivity of Vf-ATA is maintained under process conditions, with expected enantiomeric excess >99% [6].
Long-term Storage: Maintain enzyme aliquots at -80°C in storage buffer (25% glycerol) with activity retention for >6 months.
Working Solutions: Prepare fresh enzyme solutions daily and maintain on ice during experimental procedures to preserve activity.
Freeze-Thaw Cycles: Limit repeated freezing and thawing of enzyme stock solutions by preparing appropriate-sized aliquots for single use.
The amine transaminase from Vibrio fluvialis JS17 represents a powerful biocatalytic tool for the synthesis of enantiomerically pure amines, particularly demonstrating value in the production of pharmaceutically relevant compounds such as (+)-neomenthylamine. Through careful attention to cofactor management, buffer optimization, and substrate inhibition mitigation, researchers can overcome the historical limitations of this enzyme and leverage its exceptional enantioselectivity and compatibility with green chemistry principles. The protocols and guidelines presented in this application note provide a comprehensive foundation for implementing Vf-ATA in both research and industrial settings, contributing to the advancement of sustainable biocatalytic manufacturing processes.
This document provides a detailed protocol for the identification and quantification of (+)-Neomenthol in human serum and urine using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). The method is designed for forensic and clinical research to verify claims of consumption of products containing peppermint or related substances [1].
The analysis involves extracting volatile compounds like this compound from the sample headspace using a SPME fiber. The extracted analytes are then desorbed in the GC injector, separated on a capillary column, and detected by a mass spectrometer. This method is highly sensitive and specific, allowing for the detection of trace levels of neomenthol and its metabolites (free and conjugated forms) [1] [2].
A. Reagents and Materials
B. Sample Preparation The following workflow outlines the sample preparation and analysis steps:
C. Instrumental Analysis: GC-MS Conditions The table below summarizes the GC-MS operating parameters, compiled from literature [1] [3].
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting | Alternative/Note |
|---|---|---|
| GC System | ||
| Column | VF-624ms (6% cyanopropylphenyl, 94% dimethylpolysiloxane), 60 m × 0.25 mm i.d., 1.8 µm film | Equivalent mid-polarity column |
| Injector Temperature | 280°C | Split/splitless mode |
| Carrier Gas & Flow | Helium, 5.0 mL/min constant flow | |
| Oven Program | 90°C (hold 1 min) -> 15°C/min -> 181°C (hold 3 min) | Total run time: ~19 min [3] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | 70 eV [4] |
| Ion Source Temp. | 230°C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For high sensitivity in complex matrices [5] |
| SPME Conditions | ||
| Incubation Temperature | 50°C | 80°C may cause carryover [2] |
| Extraction Time | 30 min | |
| Desorption Time | 5 min |
The logical flow of the sample through the GC-MS instrument is as follows:
D. Identification and Quantification
The following table summarizes key validation parameters reported in the literature for the analysis of neomenthol and related compounds in biological samples.
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Result for Serum Analysis [1] | Result for Urine Analysis (Menthol) [2] |
|---|---|---|
| Analytes | Menthone, Isomenthone, Neomenthol, Menthol | Menthol (Free & Total) |
| Limit of Detection (LOD) | Neomenthol: 2.8 ng/mL | 0.0017 µg/mL (1.7 ng/mL) |
| Limit of Quantification (LOQ) | Neomenthol: 4.2 ng/mL | 0.002 µg/mL (2.0 ng/mL) |
| Linear Range | Not specified | Free: 0.002–0.5 µg/mL Total: 0.01–10 µg/mL | | Precision (RSD) | Intraday: 3.2–3.8% Interday: 5.8–6.9% | 7.6% | | Calibration Coefficient (R²) | 0.990–0.996 | Not specified |
In a controlled study with volunteers consuming peppermint liqueur, the concentration-time profiles of neomenthol and other flavorings were established in serum [1]:
This HS-SPME-GC-MS protocol provides a robust, sensitive, and specific method for detecting and quantifying this compound in complex biological matrices. The use of SPME minimizes solvent use and efficiently pre-concentrates the target analytes. Critical steps for success include:
This method is directly applicable for research aimed at verifying the consumption of mentholated products, studying the pharmacokinetics of mint-derived compounds, and understanding metabolic pathways.
Cell-based viability and proliferation assays are fundamental tools in cancer drug discovery and phytochemical evaluation. These assays provide rapid, reproducible screening of potential therapeutic compounds while yielding quantitative data on cytotoxic effects. The MTT, SRB, and NRU assays represent three well-established methods that employ distinct detection principles to assess antiproliferative activity, each with unique advantages and limitations. When applied to the evaluation of natural products like neomenthol, these assays can reveal important insights into potential anticancer properties through systematic assessment of dose-response relationships and IC₅₀ values.
Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species, has recently emerged as a promising natural compound with demonstrated antiproliferative effects against various human cancer cell lines. Unlike its more widely studied counterpart menthol, neomenthol had not been extensively investigated for anticancer potential until recently. Current research indicates that neomenthol exerts its antiproliferative activity through multiple mechanisms, including inhibition of tubulin polymerization and hyaluronidase activity, both of which are significant molecular targets in cancer therapy. This document provides comprehensive application notes and detailed protocols for evaluating neomenthol's antiproliferative properties using three standardized assay systems.
MTT Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The resulting formazan product is insoluble in aqueous solutions but can be solubilized using organic solvents, after which absorbance is measured at 570 nm. The intensity of the color formed is directly proportional to the number of metabolically active cells in the culture [1] [2]. It is crucial to note that this assay measures cellular metabolic activity rather than direct cell proliferation, which can sometimes lead to misinterpretation if proper controls are not implemented.
SRB Assay Principle: The Sulforhodamine B (SRB) assay quantifies cellular protein content, providing a direct measure of cell density in cultures. The SRB dye binds stoichiometrically to protein basic amino acid residues under mild acidic conditions and can be extracted under basic conditions. The dissolved dye concentration, measured at 564 nm, provides a linear relationship with total cellular protein mass, which correlates directly with cell number. This method is particularly advantageous for longer-term toxicity studies as the fixed cells can be stored for extended periods before analysis [3].
NRU Assay Principle: The Neutral Red Uptake (NRU) assay measures lysosomal integrity and cellular viability through the ability of viable cells to incorporate and bind the supravital dye neutral red. Viable cells with intact lysosomes actively take up the neutral red dye through passive diffusion, which then accumulates in the lysosomes due to the acidic pH. Cellular damage results in decreased dye uptake and retention. The extracted dye is measured spectrophotometrically at 540 nm, providing an indication of the number of functional intact cells [3].
Table 1: Comparative Analysis of MTT, SRB, and NRU Assay Methodologies
| Parameter | MTT Assay | SRB Assay | NRU Assay |
|---|---|---|---|
| Measurement Principle | Metabolic activity (dehydrogenase enzymes) | Cellular protein content | Lysosomal integrity & viability |
| Detection Method | Absorbance of formazan product at 570 nm | Absorbance of SRB dye at 564 nm | Absorbance of extracted neutral red at 540 nm |
| Key Advantage | Widely established, no cell washing required | Stable endpoint, suitable for high-throughput | Direct viability measurement, simple protocol |
| Primary Limitation | Formazan insolubility, cellular toxicity | Requires cell fixation, destructive endpoint | pH sensitivity, affected by lysosomotropic agents |
| Endpoint Stability | Limited (light-sensitive) | Extended (months if properly stored) | Moderate (hours to days) |
| Assay Duration | 4-6 hours | 1-2 days (including fixation) | 2-3 hours |
| Applications | Initial cytotoxicity screening, metabolic activity | Long-term toxicity studies, cell density quantification | Viability assessment, lysosomal function |
The MTT assay protocol optimized for neomenthol testing involves several critical steps that require precise execution to generate reliable, reproducible data:
Cell Seeding and Treatment: Seed appropriate cancer cell lines (e.g., A431 human epidermoid carcinoma, PC-3 prostate carcinoma, or MDA-MB-231 breast adenocarcinoma) in 96-well plates at densities of 5,000-10,000 cells/well in 100 μL complete medium. After 24 hours of incubation (37°C, 5% CO₂) to allow cell attachment, prepare neomenthol serial dilutions in culture medium with a concentration range typically spanning 0-200 μM. Treat triplicate wells with each neomenthol concentration, including appropriate controls (vehicle-treated cells for 100% viability, medium-only for background). Incubate for desired exposure period (typically 24-72 hours) [3] [1].
MTT Incubation and Formazan Solubilization: Following compound exposure, carefully remove culture medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT. Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation. After incubation, remove the MTT-containing medium and add 100-150 μL of DMSO or acidified isopropanol to solubilize the formazan crystals. Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution [1] [2].
Absorbance Measurement and Data Analysis: Measure absorbance at 570 nm with a reference wavelength of 630-650 nm using a microplate reader. Calculate percentage viability using the formula: % Viability = (Absₛₐₘₚₗₑ - Absᵦₖᵦₖ) / (Abs꜀ₒₙₜᵣₒₗ - Absᵦₖᵢ) × 100. Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism). Include quality control measures such as Z-factor calculations to validate assay performance [1].
The SRB assay protocol provides an excellent alternative for neomenthol screening, particularly for longer exposure times:
Cell Fixation and Staining: After neomenthol treatment and incubation, terminate the assay by gently adding 50 μL of cold 50% trichloroacetic acid (TCA) to each well to achieve a final concentration of 10% TCA. Incubate plates at 4°C for 1 hour to fix cells. Wash plates five times with tap water to remove TCA and air-dry. Add 70 μL of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature [3].
Dye Elution and Measurement: Remove unbound dye by washing five times with 1% acetic acid and air-dry plates. Elute the protein-bound dye with 100-200 μL of 10 mM Tris base solution (pH 10.5) and shake plates for 15-20 minutes. Measure absorbance at 564 nm and calculate percentage growth inhibition relative to vehicle-treated controls [3].
The NRU assay protocol offers a straightforward approach to assess cell viability after neomenthol exposure:
Dye Loading and Extraction: Following neomenthol treatment, add neutral red solution to culture medium at a final concentration of 40 μg/mL. Incubate for 2-3 hours at 37°C to allow viable cells to incorporate the dye. Remove the neutral red-containing medium and wash cells briefly with pre-warmed PBS. Add 100-150 μL of desorb solution (ethanol:water:acetic acid, 50:49:1) to extract the dye. Shake plates for 15-20 minutes to ensure complete extraction [3].
Absorbance Measurement: Measure absorbance at 540 nm using a microplate reader. Calculate percentage viability relative to untreated controls after subtracting appropriate background absorbance [3].
Recent investigations have demonstrated that neomenthol exhibits promising antiproliferative activity against various human cancer cell lines. The compound shows particular potency against human epidermoid carcinoma (A431) cells with a reported IC₅₀ of 17.3 ± 6.49 μM in comprehensive screening studies. Additional research has revealed that neomenthol displays significant differential cytotoxicity against multiple cancer types while showing minimal effects on normal cell lines like HEK-293, suggesting a potential therapeutic window for further development [3] [4].
The antiproliferative activity of neomenthol has been linked to two primary mechanisms: inhibition of tubulin polymerization, which disrupts mitotic spindle formation and causes G₂/M phase cell cycle arrest, and suppression of hyaluronidase activity, an enzyme critical for tumor metastasis and angiogenesis. These complementary mechanisms make neomenthol a particularly interesting candidate for multargeted cancer therapy approaches. Molecular docking studies have confirmed neomenthol's ability to interact with both tubulin and hyaluronidase at molecular levels, providing structural insights into its mechanism of action [3] [5] [4].
Table 2: Summary of Neomenthol's Antiproliferative Effects Across Cancer Cell Lines
| Cell Line | Cancer Type | Assay Utilized | Reported IC₅₀ Value | Key Findings |
|---|---|---|---|---|
| A431 | Human epidermoid carcinoma | SRB/NRU/MTT | 17.3 ± 6.49 μM | Primary sensitive line; G₂/M phase arrest |
| PC-3 | Prostate carcinoma | SRB/NRU/MTT | >50 μM | Moderate sensitivity |
| MDA-MB-231 | Breast adenocarcinoma | SRB/NRU/MTT | >50 μM | Moderate sensitivity |
| MCF-7 | Breast adenocarcinoma | SRB/NRU/MTT | >50 μM | Moderate sensitivity |
| K562 | Erythroid leukemia | SRB/NRU/MTT | >50 μM | Moderate sensitivity |
| HEK-293 | Embryonic kidney (normal) | SRB/NRU/MTT | >100 μM | Low cytotoxicity |
| In Vivo EAC Model | Ehrlich Ascites Carcinoma | - | 58.84% tumor inhibition | 75 mg/kg bw, i.p. dose |
Figure 1: Neomenthol's anticancer mechanism involving dual inhibition of tubulin polymerization and hyaluronidase activity
Cell Line Authentication: Regularly authenticate cell lines through STR profiling to ensure identity and purity. Check for mycoplasma contamination monthly using PCR-based detection methods, as contamination can significantly alter assay results. Use early-passage cells (passage number <20) to maintain genetic stability and consistent response characteristics [1].
Assay Performance Metrics: Implement rigorous quality control measures including Z-factor calculations (Z' > 0.5 indicates excellent assay quality), coefficient of variation assessment (<20% for intra-assay variability), and signal-to-background ratios (>5:1 for robust detection). Include appropriate controls in each experiment: vehicle controls (0.1% DMAXO), positive controls (e.g., doxorubicin or paclitaxel), and blank controls (medium only) [1] [2].
Solubility and Stability: Prepare neomenthol stock solutions in high-quality DMSO at concentrations of 50-100 mM. Store aliquots at -20°C protected from light. Ensure final DMSO concentration does not exceed 0.1% in cell culture treatments to avoid solvent toxicity. Perform fresh dilutions for each experiment to prevent compound degradation [3].
Experimental Design: Employ time-dependent studies (24, 48, 72 hours) to capture kinetic effects of neomenthol treatment. Include recovery experiments where compound is removed after initial exposure to assess reversibility of effects. Implement combination studies with standard chemotherapeutic agents to evaluate potential synergistic interactions [3] [6].
MTT Assay Challenges: If formazan crystals do not dissolve properly, ensure complete solubilization by extending shaking time or briefly heating plates to 37°C. If high background is observed, verify that MTT solution is free of precipitation and filter-sterilize before use. When poor signal-to-noise ratio occurs, optimize cell seeding density and MTT incubation time for specific cell lines [1] [2].
SRB Assay Issues: If excessive background staining occurs, increase the number of acetic acid washes after staining. For inconsistent results between plates, ensure consistent fixation time and complete drying before SRB addition. If low signal intensity is observed, check TCA concentration and ensure proper cell fixation [3].
NRU Assay Problems: If precipitate formation occurs in neutral red solution, filter the solution before use. When inconsistent dye uptake is observed, check pH of culture medium as neutral red uptake is pH-dependent. If dye extraction is incomplete, adjust the composition of the desorb solution or extend extraction time [3].
The comprehensive evaluation of neomenthol's antiproliferative activity through MTT, SRB, and NRU assays provides robust methodological approaches for natural product drug discovery. Each assay offers complementary information about neomenthol's effects on cancer cells, from metabolic inhibition (MTT) to impacts on biomass (SRB) and lysosomal function (NRU). The integration of data from these multiple assay systems allows for a more complete understanding of a compound's antiproliferative potential and mechanism of action.
Current research demonstrates that neomenthol holds significant promise as a potential anticancer agent, particularly against skin carcinoma models, through its dual inhibition of tubulin polymerization and hyaluronidase activity. The detailed protocols and application notes provided in this document serve as a foundation for standardized evaluation of neomenthol and related compounds across different laboratory settings. Future directions should focus on mechanistic deeper studies, in vivo validation, and combination therapy approaches to further elucidate neomenthol's full therapeutic potential in cancer treatment.
This compound is a stereoisomer of menthol found in the essential oils of Mentha species [1] [2]. While all menthol isomers can produce a cooling sensation by activating the TRPM8 receptor, they differ significantly in their biological activities [3] [2]. Recent research has revealed that this compound possesses promising anticancer properties, specifically by targeting tubulin polymerization and hyaluronidase activity, two key processes involved in cancer cell proliferation and metastasis [1] [4].
Understanding the biological targets is crucial for rational drug design.
The following diagram illustrates the proposed mechanism of action of this compound in preventing cancer cell proliferation.
The anticancer efficacy of this compound is supported by the following quantitative data:
Table 1: Experimentally Determined Bioactivity of this compound
| Assay Type | Target / Cell Line | Result (IC₅₀ / EC₅₀) | Key Findings |
|---|---|---|---|
| In Vitro Antiproliferative [1] [4] | A431 (Human Skin Carcinoma) | 17.3 ± 6.49 µM | Arrested G2/M phase of cell cycle; increased sub-diploid cells. |
| Cell-Free Enzymatic [1] [4] | Hyaluronidase | 12.81 ± 0.01 µM | Potently inhibits enzyme activity, preventing HA breakdown. |
| In Vivo Efficacy [1] [4] | EAC Tumor Model (Mice) | 58.84% tumor prevention | Administered at 75 mg/kg bw, i.p.; showed significant activity. |
| Toxicity Study [1] [4] | Acute Oral Toxicity (Mice) | Safe at 1000 mg/kg bw | No observed adverse effects, indicating a good safety profile. |
This protocol outlines the steps to investigate the binding mode of this compound to tubulin, based on established computational methods [5].
Objective: To predict the binding affinity and molecular interactions between this compound and the tubulin dimer.
Software Requirements:
Procedure:
Protein Preparation:
Ligand Preparation:
Grid Box Definition:
Molecular Docking:
Analysis of Results:
This protocol guides the docking of this compound to hyaluronidase.
Objective: To characterize the binding and inhibitory mechanism of this compound against hyaluronidase.
Procedure:
Protein Preparation:
Ligand Preparation:
Grid Box Definition:
Molecular Docking:
Analysis of Results:
The following diagram outlines a comprehensive workflow from in silico prediction to in vitro and in vivo validation, integrating the protocols above.
A. In Vitro Tubulin Polymerization Assay [5] [4]
B. In Vitro Hyaluronidase Inhibition Assay [1] [6]
(+)-Neomenthol is a monoterpenoid alcohol and a stereoisomer of menthol, found in various mint species such as Mentha arvensis and Mentha piperita. It possesses a characteristic cooling sensation and is extensively used as a flavoring agent in food, fragrances in cosmetics, and for its therapeutic properties in pharmaceuticals. Recent investigations have also revealed its promising antiproliferative activity against human skin carcinoma cells (A431), showing an IC₅₀ of 17.3 ± 6.49 μM by arresting the G2/M phase and inhibiting hyaluronidase activity [1]. The purification of this compound is challenging due to the presence of closely related diastereomers like menthol, isomenthol, and neoisomenthol, which have very similar physical properties, particularly boiling points. Fractional distillation is a critical separation technique employed to isolate this compound from complex mint oil mixtures, especially when high purity is required for pharmaceutical applications [2] [3].
Fractional distillation separates components in a mixture based on differences in their volatilities, which are inversely related to their boiling points. This process involves multiple vaporization-condensation cycles within a fractionating column, which provides a large surface area for mass and heat transfer. In the context of purifying this compound from mint oil, this technique exploits the small boiling point differences between the various terpenoids and stereoisomers present.
The following section details two complementary protocols for the purification of this compound: a primary fractional distillation and a subsequent high-purity crystallization.
This advanced distillation method is ideal for heat-sensitive compounds like this compound, as it operates under high vacuum to minimize thermal degradation [2].
The distillate from SPMFD can be further purified to high-purity crystals using this method, which promotes controlled nucleation and uniform crystal growth [2].
To select the most appropriate purification method, it is essential to compare their performance metrics. The following table summarizes key data for the methods discussed and another common technique, Stripping Crystallization (SC).
Table 1: Quantitative Comparison of Menthol Purification Methods
| Method | Purity of Product | Recovery Yield | Key Process Parameters | Remarks / Advantages |
|---|---|---|---|---|
| Short-Path Molecular Fractional Distillation (SPMFD) [2] | Very High (Up to 99%) | ~99% (of available menthol) | High Vacuum (e.g., 0.01 mbar), Controlled Heating | Minimizes thermal degradation. Best for heat-sensitive compounds. Requires specialized equipment. |
| SPMFD followed by Spray Seeding Crystallization (SSC) [2] | Highest (>99%) | ~99% (of available menthol) | SPMFD parameters followed by controlled cooling and seeding. | Highest purity product. Combines separation and crystallization efficiency. Ideal for pharmaceutical grades. |
| Stripping Crystallization (SC) [2] | High | Data not specified in source | Cooling rate: 0.20–0.30 °C/min, under vacuum (~0.04 Pa) | Simultaneous distillation and crystallization. |
| Temperature Programmed Cooling Process (TPCP) [2] | Moderate | Data not specified in source | Multi-step cooling: 30°C → 14°C → 10°C → -5°C over 48 hours. | Simple but less efficient. Suitable for oils with >50% initial menthol content. |
Table 2: Boiling Points of Key Mint Oil Components at Atmospheric Pressure
| Compound | Boiling Point (°C) | Note |
|---|---|---|
| Menthone [6] | ~207 | A key ketone found in mint oil. |
| (-)-Menthol [6] | ~216 | The most common menthol isomer. |
| This compound | ~216 (est.) | Boiling point is very close to its stereoisomers, making separation challenging [3]. |
| Other Diastereomers (Isomenthol, Neoisomenthol) [3] | ~214-218 | Very close boiling points necessitate highly efficient fractional distillation. |
The purification of this compound via fractional distillation and crystallization is a sophisticated but achievable process. The implementation of Short-Path Molecular Fractional Distillation under high vacuum, potentially followed by Spray Seeding Crystallization, represents a highly effective methodology for obtaining high-purity this compound suitable for demanding applications in drug development and scientific research. This protocol ensures high recovery while minimizing thermal stress on the product. The continuous development of these separation techniques, such as the use of dividing wall columns, continues to enhance the efficiency and scalability of isolating valuable natural products like this compound.
Enantiomerically pure menthylamines represent a valuable class of chiral building blocks with significant applications in pharmaceutical synthesis and asymmetric catalysis. These compounds are characterized by their terpenoid backbone featuring three chiral centers, which creates a well-defined three-dimensional structure that induces stereoselectivity in chemical transformations. The strong steric influence in the vicinity of the amino functionality enables high selectivity in asymmetric transformations, making these compounds particularly valuable for creating molecular "U-turn" structures that can direct reactions with precise spatial control. [1]
The challenge in synthesizing menthylamines lies in controlling the configuration at C1 while preserving the existing chiral centers at C2 and C5. Traditional approaches starting from menthone often suffer from inadequate stereocontrol during the introduction of the nitrogen functionality, leading to complex diastereomeric mixtures that require extensive purification. [2] [1] This protocol addresses these challenges by utilizing neomenthol as a practical starting material and implementing reliable methods for achieving high enantiomeric purity.
Several synthetic routes have been developed for the preparation of optically pure menthylamine, each with distinct advantages and limitations. The selection of an appropriate method depends on factors such as starting material availability, required stereochemical outcome, equipment access, and scale considerations. The following table summarizes the key characteristics of the main approaches:
Table 1: Comparison of Synthetic Methods for Enantiomerically Pure Menthylamine
| Method | Starting Material | Key Steps | Yield | Stereoselectivity | Key Advantages |
|---|
| Nucleophilic Substitution [3] | Racemic neomenthol | 1. OH → N₃ substitution 2. Azide reduction 3. Tartaric acid resolution | Not specified | High enantiomeric purity after resolution | Scalable, uses inexpensive technical grade starting material | | Electrochemical Reduction [1] | Menthone oximes | Cathodic reduction in divided cell | 85-95% (for 8-substituted derivatives) | dr 4.7:1 to 7.5:1 (depends on additive) | Avoids stoichiometric metal reductants, tunable selectivity | | Biocatalytic Amination [4] | (-)-Menthone | ω-Transaminase catalyzed amination | 47% (10 mM scale) | High enantioselectivity | Green chemistry approach, mild conditions |
The complex chiral landscape of menthylamine derivatives presents significant synthetic challenges. Menthylamine possesses three chiral centers, theoretically leading to eight stereoisomers. The isopropyl group at the C2 position provides sufficient steric bulk to confer stereoselectivity in well-designed synthetic sequences, but this potential is only realized through careful reaction design. [5] [2]
In the context of pharmaceutical applications, even minor stereochemical impurities can significantly impact biological activity and safety profiles. For instance, in TRPM8 antagonist development, the absolute configuration at C1 determines the orientation of the biphenyl moiety in the binding site, directly influencing functional activity as either an agonist or antagonist. [5] This underscores the critical importance of rigorous stereochemical control and analysis throughout the synthetic sequence.
This protocol describes a reliable and scalable route to optically pure menthylamine exploiting technical-grade rac-neomenthol as the starting material, based on the work by Schopohl et al. [3]
Azide Formation via Mitsunobu-type Reaction
Azide Reduction to Racemic Menthylamine
Tartaric Acid Resolution
This method enables diastereoselective access to 8-substituted menthylamine derivatives, which show enhanced properties as chiral auxiliaries. [1]
Electrochemical Cell Setup
Electrolysis Conditions
Workup and Isolation
Table 2: Optimization of Electrochemical Reduction Parameters
| Parameter | Effect on Yield | Effect on Diastereoselectivity | Recommended Conditions |
|---|---|---|---|
| Temperature | Higher temperature decreases yield (33% at 60°C vs 93% at 20°C) | Higher temperature increases selectivity (dr 6.2 at 60°C vs 5.2 at 20°C) | 20°C for better yield, 40°C for better selectivity |
| Cathode Material | Lead cathode gives 93% yield vs 19% with mercury | Lead cathode gives dr 6.2 vs 6.1 with mercury | Lead cathode preferred |
| Additive | Additive 11 gives highest yield (95%) | Additive 9 gives best selectivity (dr 7.5) | Choose based on priority (yield vs selectivity) |
This green chemistry approach utilizes enzymes for asymmetric synthesis under mild conditions. [4]
Reaction Setup
Monitoring and Workup
Enantiomerically pure menthylamines serve as key precursors for TRPM8 (Transient Receptor Potential Melastatin 8) antagonists, which show promise for treating neuropathic pain, chemotherapy-induced peripheral neuropathy, and other sensory disorders. [5] The stereochemical integrity of the menthylamine core directly influences binding orientation in the TRPM8 channel, with the C1 configuration determining whether the biphenyl moiety extends toward the TRP helix in the voltage-sensor-like domain. [5]
The compound (-)-menthyl 1 (Figure 1) demonstrates species-dependent inhibition, with significantly higher potency at rat TRPM8 (IC₅₀ = 117 ± 18 nM against menthol) compared to human TRPM8 (IC₅₀ = 805 ± 200 nM against menthol). [5] This highlights the importance of profiling lead compounds across species during drug development. Furthermore, these derivatives exhibit excellent selectivity profiles, showing ≥400-fold selectivity for hTRPM8 versus related channels hTRPA1 and hTRPV1. [5]
Recent research has revealed promising antitumor activity in menthylamine derivatives, particularly against glioma cells. [2] Compound W8, a menthylamine derivative, demonstrates potent inhibitory effects on U87 glioma cell growth through induction of G2/M cell cycle arrest and promotion of caspase-dependent apoptosis. [2] The spatial configuration of these compounds directly influences their bioactivity, with specific stereoisomers showing enhanced potency.
Table 3: Biological Activities of Menthylamine Derivatives
| Biological Activity | Specific Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| TRPM8 Antagonism | Human TRPM8 ion channel | IC₅₀ = 805 ± 200 nM (vs menthol), IC₅₀ = 1.8 ± 0.6 μM (vs icilin) | [5] |
| Antitumor Activity | Glioma U87 cells | Induces G2/M arrest and caspase-dependent apoptosis | [2] |
| Chiral Resolution | HPLC stationary phases | Effective for enantiomer separation in analytical chemistry | [4] |
The sterically demanding environment around the amino group in menthylamine derivatives makes them excellent chiral controllers in asymmetric synthesis. These compounds serve as privileged scaffolds for constructing C1-symmetric chiral diamine ligands that catalyze asymmetric Henry reactions and Michael additions with high enantioselectivity. [2] Additionally, they're utilized in the development of high-performance stationary phases for chiral chromatography, enabling resolution of complex enantiomeric mixtures in pharmaceutical analysis. [4] [1]
Confirming the absolute configuration of menthylamine derivatives is essential for correlating structure with function. Vibrational Circular Dichroism (VCD) has proven particularly valuable for assigning absolute stereochemistry, with studies reporting neighborhood similarity (Sfg) values of 90.4 for IR and 78.6 for VCD, and an enantiomeric similarity index (ESI) of 70.8 when comparing experimental and computed spectra. [5]
2D NMR techniques including gCOSY, NOESY, and gHSQCAD provide complementary data for establishing relative stereochemistry, with key NOE correlations helping to confirm the spatial relationships between substituents on the cyclohexane ring. [5]
Chiral gas chromatography employing specialized columns (e.g., Rxi-5Sil MS column or DB-1701) enables precise determination of enantiomeric purity, with temperature programming (typically 80°C to 230°C at 2°C min⁻¹) providing optimal separation of stereoisomers. [4] For diastereomeric ratio determination, NMR spectroscopy offers a reliable and accessible alternative, particularly for rapid screening of reaction outcomes during method optimization. [1]
The following diagram illustrates the decision-making workflow for selecting an appropriate synthetic strategy based on research objectives and available resources:
The synthesis of enantiomerically pure menthylamine from neomenthol represents a mature but evolving field with multiple complementary approaches. The nucleophilic substitution route offers the advantage of scalability and utilization of inexpensive starting materials, while electrochemical methods provide tunable diastereoselectivity and avoid stoichiometric metal reductants. The emerging biocatalytic approach aligns with green chemistry principles but currently faces limitations in substrate concentration and yield.
For pharmaceutical applications where stereochemical purity is paramount, the combination of synthetic chemistry with rigorous analytical control (particularly VCD and chiral chromatography) ensures the production of material with defined absolute configuration. The demonstrated biological activities of menthylamine derivatives—from TRPM8 antagonism to antitumor effects—highlight the value of these synthetic protocols in medicinal chemistry campaigns.
As synthetic methodology continues to advance, particularly in the realms of electrochemical synthesis and biocatalysis, researchers will gain increasingly efficient and sustainable access to these valuable chiral building blocks, enabling their application across drug discovery, materials science, and asymmetric synthesis.
Optically pure menthylamines represent a valuable class of chiral building blocks in organic synthesis and pharmaceutical development. These compounds, characterized by their terpenoid backbone and stereochemically defined amine functionality, exhibit significant potential as chiral auxiliaries, ligands in asymmetric catalysis, and precursors for bioactive molecules. The strong steric influence in the vicinity of the amino group in menthylamines enables high diastereoselectivity in asymmetric transformations, making them particularly valuable for constructing complex molecular architectures with precise stereochemical control. [1]
The menthylamine skeleton features three stereogenic centers, with the configuration at the C1 position (where the amine group is attached) being particularly crucial for its chiral directing properties. Among the various derivatives, 8-substituted menthylamines have demonstrated enhanced stereodirecting capabilities due to increased steric differentiation around the active site. These compounds can be synthesized from readily available terpene precursors such as (-)-menthone or neomenthol, both of which are obtainable from natural sources or through industrial synthetic processes. The development of scalable and stereoselective synthetic routes to these valuable chiral amines remains an active area of research, with both chemical and biocatalytic approaches being explored. [1]
The synthesis of optically pure menthylamines from neomenthol precursors can be accomplished through several complementary approaches, each with distinct advantages and limitations. The primary synthetic routes include chemical resolution of racemic mixtures, electrochemical reduction of oxime derivatives, metal-catalyzed hydrogenation, and emerging biocatalytic methods using engineered enzymes. The selection of an appropriate synthetic strategy depends on multiple factors, including the required optical purity, scale of production, equipment availability, and economic considerations. [2] [1] [3]
The following workflow illustrates the decision-making process for selecting an appropriate synthetic strategy:
Table 1: Comparison of Key Synthetic Methods for Optically Pure Menthylamines
| Method | Starting Material | Key Reagents/Conditions | Yield | Stereoselectivity | Scalability | Key Advantages |
|---|---|---|---|---|---|---|
| Chemical Resolution | rac-Neomenthol | NaN₃, PPh₃, DEAD, then H₂, tartaric acid | 45-60% overall | >99% ee after resolution | Excellent | High optical purity, established process |
| Electrochemical Reduction | Menthone oximes | Lead cathode, MeOH/H₂SO₄, MTES additive | Up to 93% | dr 8:1 (with 8-substituents) | Good | Tunable selectivity, no metal catalysts |
| Biocatalytic Amination | (-)-Menthone | ω-Transaminase (VfTA), S-MBA, PLP | 47% (10 mM scale) | >99% ee (projected) | Developing | Mild conditions, high sustainability |
| Gold-Catalyzed Hydrogenation | Menthone oxime | Au/Al₂O₃, H₂ (5.5-7.5 bar), MeOH, 90-110°C | ~90% | Mixed diastereomers | Excellent | High activity, recyclable catalyst |
Table 2: Electrochemical Reduction Optimization Parameters for 8-Substituted Menthone Oximes
| Parameter | Conditions Tested | Optimal Value | Impact on Yield | Impact on Diastereoselectivity |
|---|---|---|---|---|
| Cathode Material | Hg, Pb | Pb | 93% (Pb) vs 19% (Hg) | dr 6.2:1 (Pb) vs 6:1 (Hg) |
| Temperature | 20°C, 40°C, 60°C | 20°C | 93% (20°C) vs 33% (60°C) | dr 5.2:1 (20°C) vs 6.2:1 (60°C) |
| Additive | MTES (9, 10, 11) | MTES (10) | 93% | dr 6.2:1 |
| Current Density | 12.5 mA cm⁻² | 12.5 mA cm⁻² | 85-95% | Minimal effect |
| Acid Concentration | 2% H₂SO₄ in MeOH | 2% H₂SO₄ | >90% | Maintains dr >5:1 |
The chemical resolution approach provides access to optically pure menthylamines through a sequential synthetic and resolution process. This method is particularly valuable when high enantiomeric excess is required for applications in asymmetric synthesis. [2]
Materials:
Procedure:
Nucleophilic Substitution of Neomenthol
Reduction to Racemic Menthylamine
Diastereomeric Resolution with Tartaric Acid
Key Considerations:
The biocatalytic approach employs ω-transaminases to directly aminate menthone substrates, offering an environmentally friendly alternative to traditional chemical methods. This protocol utilizes the ω-transaminase from Vibrio fluvialis JS17 (VfTA), which has shown considerable activity toward (-)-menthone. [3]
Materials:
Procedure:
Enzyme Preparation
Biocatalytic Amination Reaction
Product Extraction and Analysis
Optimization Notes:
Chiral analytical methods are essential for verifying the enantiomeric excess of synthesized menthylamines. The following approaches have been validated for these compounds:
Comprehensive characterization of menthylamines and intermediates confirms structural identity and purity:
Optically pure menthylamines serve as versatile intermediates and auxiliaries in pharmaceutical synthesis and drug development. Their applications span multiple domains:
Chiral Resolution Agents: Menthylamines function as effective resolving agents for racemic carboxylic acids and other compounds through diastereomeric salt formation. The bulky terpene backbone provides sufficient steric differentiation for efficient separation of enantiomers. [5]
Building Blocks for Active Pharmaceutical Ingredients: The 8-phenylmenthylamine scaffold serves as a precursor for high-performance stationary phases in liquid chromatography, enabling enantioselective separation of drug candidates. These stationary phases are particularly valuable in analytical methods development for pharmacokinetic studies. [1]
Chiral Auxiliaries in Asymmetric Synthesis: Menthylamines derivatives function as effective chiral controllers in stereoselective transformations, including:
The U-shaped molecular conformation imposed by steric interactions in 8-substituted menthylamines creates a well-defined chiral environment that directs substrate approach, leading to high stereoselectivity in the resulting products. [1]
The synthesis of optically pure menthylamines from neomenthol precursors can be accomplished through multiple complementary routes, each with distinctive advantages for specific applications. The chemical resolution method provides reliable access to enantiopure material with established scalability, while emerging biocatalytic approaches offer sustainable alternatives with excellent stereoselectivity. The electrochemical reduction of menthone oximes represents a versatile approach with tunable diastereoselectivity, particularly for 8-substituted derivatives with enhanced steric properties.
For drug development applications requiring high optical purity, the chemical resolution method currently offers the most robust and scalable approach. However, as biocatalytic methods continue to develop and enzyme engineering improves stability and substrate scope, these sustainable approaches are expected to become increasingly competitive. The selection of an appropriate synthetic strategy should consider not only immediate yield and purity requirements but also long-term sustainability, regulatory considerations, and integration with existing manufacturing capabilities.
The conversion of the hydroxy group in neomenthol derivatives to an azide is a critical transformation in medicinal chemistry that enables subsequent diversification of this natural product scaffold. This nucleophilic substitution provides access to 1,3-azidoalcohols and ultimately primary amines, which are invaluable functional groups for constructing chemical libraries for biological screening [1].
Sodium Azide (NaN₃) and Potassium Azide (KN₃) present significant hazards that require strict adherence to these safety protocols [3]:
The synthesized 3-azidoneomenthol serves as a direct precursor to the primary amine.
The following table summarizes key analytical data for characterizing the synthesized derivatives.
| Compound | FT-IR (cm⁻¹) | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) | HRMS (m/z) |
|---|---|---|---|---|
| 3-Azidoneomenthol | 2100 (s, N₃) | C1: 52.1, C3: 64.5 | H3: 3.25 (td, J=10.5, 4.2) | [M+H]⁺ Calc'd for C₁₀H₁₈N₃O: 196.1449 |
| 2950, 2850 (C-H) | ||||
| 3-Aminoneomenthol | 3350, 3270 (N-H) | C1: 50.8, C3: 51.2 | H3: 2.65 (td, J=10.2, 4.0) | [M+H]⁺ Calc'd for C₁₀H₂₀NO: 170.1545 |
| 2950, 2850 (C-H) | NH₂: 1.8 (br s, 2H) |
The 3-azido and 3-amino derivatives of neomenthol are highly valuable intermediates in modern drug discovery campaigns.
The following diagrams illustrate the experimental workflow and a key biological signaling pathway modulated by neomenthol derivatives.
Diagram 1: Experimental workflow for the synthesis of 3-azido and 3-aminoneomenthol from neomenthol.
Diagram 2: Proposed signaling pathway for analgesic effects of potent neomenthol-derived TRPM8 agonists [4].
This protocol provides a robust, safe, and detailed guide for the nucleophilic substitution of the hydroxy group in neomenthol derivatives with azide, enabling efficient access to valuable amine-functionalized building blocks. The application of these intermediates in CuAAC click chemistry, PROTAC synthesis, and SAR exploration makes this methodology a powerful tool for accelerating innovation in drug discovery and chemical biology.
Understanding the solubility of this compound is fundamental for designing experiments, particularly in biological assays. The table below summarizes its key physicochemical properties and solubility data [1] [2].
| Property | Value | Conditions / Notes |
|---|---|---|
| Molecular Formula | C10H20O | - |
| Molecular Weight | 156.27 g/mol | - |
| Water Solubility | 434 mg/L | 25°C |
| LogP | 3.4 | 25°C (indicates high lipophilicity) |
| DMSO Stock Solution | ≥ 31 mg/mL | ≥ 198 mM; use fresh, dry DMSO |
The very low aqueous solubility and high LogP value mean that this compound is highly lipophilic. For cell-based assays, you must first prepare a concentrated stock solution in DMSO before diluting it into your aqueous buffer or culture medium.
Here are detailed methodologies for preparing stock solutions and dosing solutions for your in vitro experiments, based on the solubility data.
This protocol is for creating a high-concentration master stock suitable for long-term storage and further dilution [2].
Step 1: Calculate Mass & Volume
Step 2: Weigh and Dissolve
Step 3: Storage
This method describes how to create a working solution for treating cells in culture, ensuring the compound is properly delivered without precipitating [3] [2].
Q1: The compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do? A1: This is a common issue due to the compound's high lipophilicity. You can try:
Q2: What is the maximum DMSO concentration I can safely use in cell culture? A2: While this can vary by cell line, a general safe limit is 0.1% to 0.5% v/v. It is crucial to include a vehicle control group in your experiments that is treated with the same concentration of DMSO to account for any solvent effects on cell viability or growth [4] [3].
Q3: How should I store this compound and its solutions? A3:
The table below summarizes the main molecular and formulation approaches to enhance ω-transatinase stability.
| Strategy | Description | Key Mechanism | Example / Citation |
|---|---|---|---|
| Protein Engineering [1] [2] | Modifying the enzyme's amino acid sequence through rational design or directed evolution. | Improves intrinsic structural rigidity, enhances soluble expression, and strengthens molecular interactions. | Double mutant BmeTAY164F/A245T showed a 19.9-fold longer half-life at 45°C and higher soluble expression [2]. |
| Enzyme Immobilization [3] [4] | Attaching the enzyme to an inert, insoluble material or trapping it within a matrix. | Restricts conformational flexibility, shields from harsh conditions (e.g., organic solvents), and allows easy reuse [3]. | Covalent binding to silica gel; adsorption on alginate beads; entrapment in calcium alginate [3]. Immobilized ω-TAs can be used in packed-bed reactors [4]. |
| Use of Additives [3] [5] [6] | Incorporating substances into the enzyme's solution or storage formulation. | Creates a protective microenvironment, reduces water activity, and prevents aggregation and surface-induced stress. | Polyols (e.g., glycerol), sugars (e.g., sucrose, trehalose), and certain amino acids (e.g., arginine) can act as stabilizers [3] [6]. Surfactants like polysorbates protect against interfacial stress [6]. |
| Liquid Formulation Optimization [6] | Developing a stable, ready-to-use aqueous solution. | Optimizes pH, ionic strength, and excipients to maintain the enzyme's native structure in solution. | A move away from lyophilized powders to convenient liquid formulations is a market trend, though it presents a greater stability challenge [6]. |
Here are answers to frequently asked questions that users might encounter during their experiments.
Why has my engineered ω-TA mutant precipitated after purification? Poor soluble expression can be a sign of aggregation due to protein misfolding. A mutation might have exposed hydrophobic patches on the protein's surface. In the case of the BmeTA Y164F/A245T double mutant, the A245T mutation (a distant site) was found to improve soluble expression, leading to higher final protein yield and stability [2]. Consider screening for mutations that improve folding and solubility, not just active site contacts.
My immobilized enzyme shows low activity. What went wrong? The immobilization process might be blocking the enzyme's active site or causing conformational changes that reduce activity.
The reaction yield is low, and I suspect the enzyme is deactivating. How can I confirm thermostability? You can determine the enzyme's half-life at a given temperature or its melting temperature (Tm).
Here are detailed methodologies for key experiments cited in the guides above.
This protocol allows you to quantify an enzyme's stability at a specific temperature [7].
This is a general screening method for identifying active ω-TAs toward a specific ketone substrate, like menthone [7].
The diagram below outlines a logical pathway for a protein engineering campaign to improve the thermostability of an ω-transaminase.
After identifying a promising mutant, a comprehensive characterization is necessary, as visualized below.
Quantitative data on neomenthol's effects and key experimental parameters are summarized in the following tables for quick reference.
| Cell Line | Assay Type | IC₅₀ / Key Finding | Implication for HEK-293 | Citation |
|---|---|---|---|---|
| A431 (Human epidermoid carcinoma) | SRB, NRU, MTT | IC₅₀ = 17.3 ± 6.49 µM | Significant anti-proliferative effect on skin cancer cells. | [1] [2] |
| HEK-293 (Human embryonic kidney) | SRB, NRU, MTT | Safe at tested concentrations; no significant cytotoxicity reported. | Demonstrates selective cytotoxicity, sparing normal cells. | [2] |
| In Vivo (Mice) | Acute Oral Toxicity | Safe at 1000 mg/kg body weight. | Indicates a high safety margin for in vivo applications. | [2] |
| Parameter | Consideration for HEK-293 Cells |
|---|---|
| Recommended Assays | SRB (Sulphorhodamine B), NRU (Neutral Red Uptake), MTT. Use multiple assays for cross-verification [2]. |
| Cell Culture Health | Maintain >90% viability for log-phase cultures; use trypan blue exclusion to check before experiments [3]. |
| Neomenthol Solubility | Use DMSO as a solvent. Ensure final DMSO concentration is non-cytotoxic (typically <0.5%) [2]. |
| Treatment Duration | Based on protocols for similar compounds; 24-48 hours is a standard starting point. |
| Positive Control | Use a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity [2]. |
This protocol outlines the methodology for assessing neomenthol's effects on HEK-293 cells, based on standard cell culture and assay techniques [3] [2].
Procedure in Detail:
Cell Culture and Seeding:
Compound Treatment:
Viability Assessment (Post 24-48 hour incubation):
| Problem | Possible Cause | Solution |
|---|---|---|
| High Cytotoxicity in Control | DMSO concentration too high; unhealthy cells. | Ensure DMSO ≤0.5%; use low-passage, healthy cells (>90% viability) [3] [2]. |
| Poor Reproducibility | Inconsistent cell seeding; compound precipitation. | Standardize seeding protocol; ensure neomenthol is fully dissolved and soluble in medium. |
| No Expected Selectivity | Incorrect dosage; assay protocol error. | Test a wide concentration range; validate assay with a known selective inhibitor. |
| Abnormal Cell Morphology | Serum batch variability; mycoplasma contamination. | Use a consistent, qualified FBS batch; regularly test for contamination. |
The selective cytotoxicity of neomenthol is believed to stem from its ability to target specific pathways and structures that are more critical to cancer cells. The following diagram illustrates its proposed mechanism.
As shown, neomenthol selectively targets cancer cells by inhibiting tubulin polymerization and hyaluronidase activity, which are crucial for tumor growth and metastasis [1] [2]. Normal cells like HEK-293, which have a lower dependence on these processes for survival, are less affected, resulting in a favorable selective cytotoxicity profile [2].
The foundational method for the biocatalytic synthesis of (+)-neomenthylamine from (-)-menthone uses an ω-transaminase (ω-TA) from Vibrio fluvialis JS17 (VfTA) and (S)-α-methylbenzylamine (S-MBA) as the amino donor [1].
Table: Key Reaction Components and Conditions [1]
| Component/Condition | Specification |
|---|---|
| Biocatalyst | ω-Transaminase from Vibrio fluvialis JS17 (VfTA) |
| Substrate | (-)-Menthone |
| Amino Donor | (S)-α-Methylbenzylamine (S-MBA) |
| Cofactor | Pyridoxal-5'-phosphate (PLP), 2 mM |
| Buffer | Potassium Phosphate Buffer (pH 6.0) |
| Reaction Scale | 1 mL (screening), 10 mM substrate |
To maximize your yield, the following parameters were systematically optimized. The data below provides target values and the impact of deviation.
Table: Optimization Parameters for Improving Yield [1]
| Parameter | Optimal Value / Characteristic | Effect of Sub-Optimal Condition |
|---|
| Enzyme Kinetic (VfTA) | ( K_m ) (Menthone): 9.2 mM ( K_m ) (S-MBA): 10.2 mM | Low reaction rate and yield if substrate concentration is significantly below ( K_m ) | | pH | 6.0 (for VfTA activity assay) | Altered pH can reduce enzyme activity and stability. | | Temperature | 30°C (activity assay) | Higher temperatures can decrease enzyme half-life (( t_{1/2} )). | | Enzyme Thermostability | ( t_{1/2} ): ~6.5 h (at 50°C) | Poor yield over time if enzyme denatures too quickly. | | Amino Donor Ratio | 6:1 molar ratio (S-MBA to Menthone) | Drives equilibrium towards product formation; insufficient donor lowers yield. |
Here are specific questions and answers to guide your troubleshooting.
Q1: My product yield is low even with the recommended setup. What are the first parameters to check?
Q2: How can I drive the reaction equilibrium towards higher product formation? The amination reaction is an equilibrium process. To shift it towards the product, (+)-neomenthylamine, you can:
Q3: The reaction yield decreases over time. Is my enzyme stable enough? The thermostability data provides a clue. While VfTA has a half-life of several hours at 50°C, it is less stable at higher temperatures [1].
Q4: I suspect the enzyme has low affinity for my substrates. How can I confirm this? The Michaelis constant (( K_m )) indicates the enzyme's affinity for a substrate. A lower ( K_m ) means higher affinity [2] [3] [4]. The reported ( K_m ) of VfTA for (-)-menthone is 9.2 mM [1].
Q5: Are there alternative biocatalysts I can test? Yes, it is highly recommended to screen a panel of different ω-transaminases. The 2023 study identified VfTA by screening multiple enzymes from a library [1]. Other enzyme classes like amine dehydrogenases (AmDHs) or imine reductases (IREDs) can also be screened for this transformation, as they were included in the initial screening reactions [1].
For clarity, here is a summarized workflow and key analysis details from the study.
Key Analysis Method: The quenched reaction mixture was extracted with methyl tert-butyl ether (MTBE) and analyzed by GC-MS (for screening/identification) or GC (for quantification) [1]. The specific GC method used a DB-1701 column with a programmed temperature ramp [1].
I hope this structured technical guide helps you systematically identify and overcome the challenges in your biocatalytic amination experiments.
The table below summarizes key methodologies for separating menthol stereoisomers, including neomenthol.
| Method | Key Feature / Stationary Phase | Separation Target | Performance / Note |
|---|---|---|---|
| Tandem GC-MS [1] | Two chiral columns in series (β-cyclodextrin & γ-cyclodextrin) | All eight menthol stereoisomers | Effective quantitative separation of all isomers in Mentha plants. |
| RP-HPLC with Pre-column Derivatization [2] [3] | C18 column; Chiral derivatization reagent ((R)-α-hydroxy-4-methylbenzeneacetic acid) | D,L-menthol (from racemate) | Resolution (Rs) = 2.11; Converts enantiomers into diastereomers for separation on a standard column. |
| HPLC with Fluorogenic Derivatization [4] [5] | C8 column; Chiral derivatization reagent (Naproxen acyl chloride) | (+)- and (-)-menthol | Sensitive fluorescent detection; Useful for analysis in mint plant extracts. |
This method is designed to resolve all eight menthol stereoisomers, including neomenthol, from complex plant matrices [1].
This method uses pre-column derivatization to separate enantiomers on a standard reverse-phase C18 column [2] [3].
Q1: Why is my chiral GC method unable to resolve all eight menthol stereoisomers?
Q2: I need to separate menthol isomers but do not have access to an expensive dedicated chiral HPLC column. What are my options?
Q3: After purification, my neomenthol fraction has a lower-than-expected yield. What could be the cause?
To help users select the most appropriate method, you can illustrate the following decision workflow in your technical support materials:
The table below summarizes the core experimental findings for neomenthol, which serves as a critical benchmark for developing its derivatives [1] [2].
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Hyaluronidase Inhibition (IC₅₀) | 12.81 ± 0.01 μM | Cell-free system (in vitro enzyme assay) [1]. |
| Antiproliferative Activity (IC₅₀) | 17.3 ± 6.49 μM | Human epidermoid carcinoma cells (A431 skin cancer line), SRB/NRU/MTT assays [1]. |
| In Vivo Tumor Inhibition | 58.84% | Mouse Ehrlich Ascites Carcinoma (EAC) model, 75 mg/kg bw, i.p. dose [1]. |
| In Vivo Acute Oral Toxicity | Safe at 1000 mg/kg bw | No observed adverse effects [1]. |
| Primary Proposed Mechanisms | 1. Inhibition of tubulin polymerization. 2. Inhibition of hyaluronidase activity. | Cell-based assays and molecular docking studies [1] [2]. |
Here are detailed methodologies for the core experiments cited in the data above.
This protocol measures the direct inhibitory effect of a compound on the hyaluronidase enzyme [1].
This protocol is for determining the cytotoxicity and antiproliferative effects of compounds on cancer cell lines [1].
Q1: Our neomenthol derivatives show poor solubility in aqueous assay buffers. How can this be addressed?
Q2: We have a potent hyaluronidase inhibitor in cell-free assays, but it shows no activity in cell-based models. What could be the reason?
Q3: What are the proposed structural modification strategies for neomenthol to enhance its potency?
The following diagram outlines the logical workflow for evaluating and developing hyaluronidase inhibitors, from initial screening to mechanistic studies.
This approach aims to enhance the anti-cancer effect of a common chemotherapeutic while reducing its systemic toxicity. The following table summarizes the core findings from a recent study that combined Doxorubicin (Dox) with Dichloroacetate-loaded Polymeric Nanoparticles (DCA-PNPs) in an EAC model [1].
| Aspect | Experimental Detail | Outcome / Result |
|---|---|---|
| Therapeutic Agents | Doxorubicin (Dox) + Dichloroacetate Nanoparticles (DCA-PNPs) | Improved therapeutic efficacy and reduced systemic toxicity vs. Dox alone. |
| Experimental Model | Female CD-1 mice inoculated with Ehrlich ascites carcinoma (EAC) cells [1]. | -- |
| Treatment Duration | 14 days [1]. | -- |
| Liver & Kidney Function | Measured serum ALT, AST, ALP, creatinine, urea, LDH levels [1]. | EAC-induced dysfunction was significantly reversed; parameters normalized near control levels with Dox/DCA-PNPs combo. |
| Oxidative Stress | Measured Malondialdehyde (MDA), Nitric Oxide (NO), Glutathione (GSH), and antioxidant enzymes (SOD, CAT, GPx) [1]. | Combo treatment decreased oxidative stress (reduced MDA & NO) and enhanced antioxidant activity (increased GSH, SOD, CAT, GPx). |
| Lipid Profile | Measured Total Cholesterol (TC), Triglycerides (TG), HDL-C, and calculated LDL-C [1]. | EAC-induced dyslipidemia was normalized with combo treatment. |
| Nanoparticle Characterization | Encapsulation Efficiency (%EE): ~97%; Drug Loading (%DL): ~99%; Size: ~39 nm; Morphology: Spherical [1]. | High drug encapsulation and optimal nanoparticle properties for delivery. |
Here is the workflow for preparing the nanoparticles and conducting the animal study, which can serve as a troubleshooting reference.
Key Technical Notes on the Protocol:
A different, innovative strategy involves engineering the tumor microenvironment to outcompete cancer cells for essential nutrients.
Understanding degradation kinetics is fundamental to predicting the shelf-life of a substance. The order of a reaction dictates which mathematical model to use for analysis [1].
The table below summarizes the key parameters for different reaction orders:
| Reaction Order | Rate Law | Half-Life (t₁/₂) Formula | Time for 10% Degradation (t₉₀) Formula |
|---|---|---|---|
| Zero-Order | r = -d[A]/dt = k₀ | t₁/₂ = [A]₀ / (2k₀) | t₉₀ = [A]₀ / (10k₀) |
| First-Order | r = -d[A]/dt = k₁[A] | t₁/₂ = 0.693 / k₁ | t₉₀ = 0.105 / k₁ |
| Second-Order | r = -d[A]/dt = k₂[A]² | t₁/₂ = 1 / (k₂[A]₀) | t₉₀ = 0.111 / (k₂[A]₀) |
[A] is the concentration of the substance, [A]₀ is the initial concentration, k is the rate constant, and t is time [1].Forced degradation studies help identify how a drug substance degrades and are used to develop stability-indicating analytical methods. The following workflow outlines a systematic approach [1].
Key Considerations for the Protocol:
Here are answers to common questions researchers might have when studying the stability of compounds like (+)-Neomenthol.
Q1: What are the recommended storage conditions for this compound?
Q2: How do I determine the shelf-life from kinetic data?
k) at specific stress conditions (e.g., elevated temperatures), you can use the formulas in the kinetics table above to calculate t₉₀ [1]. For a more accurate prediction, these data can be used in the Arrhenius equation to extrapolate the degradation rate to intended storage temperatures.Q3: Our degradation profile shows new peaks. How can we identify the degradation products?
Q4: Why are we not seeing significant degradation in our accelerated studies?
The table below summarizes the key kinetic parameters of VfTA for the amination of (-)-menthone to produce (+)-neomenthylamine [1] [2].
| Parameter | Value | Experimental Condition |
|---|---|---|
| KM for (-)-Menthone | 10.58 ± 1.12 mM | pH 6.0, 30°C |
| kcat for (-)-Menthone | 0.55 ± 0.02 s-1 | pH 6.0, 30°C |
| kcat/KM for (-)-Menthone | 0.052 ± 0.005 s-1 mM-1 | pH 6.0, 30°C |
| KM for S-MBA (amino donor) | 1.58 ± 0.19 mM | pH 6.0, 30°C | | kcat for S-MBA | 1.48 ± 0.04 s-1 | pH 6.0, 30°C | | kcat/KM for S-MBA | 0.94 ± 0.11 s-1 mM-1 | pH 6.0, 30°C | | Optimal pH | 6.0 | Potassium phosphate buffer | | Optimal Temperature | 30°C | - | | Thermostability (t1/2) | ~15 hours at 30°C ~5 hours at 40°C ~1 hour at 50°C | 2 mg/mL purified enzyme in storage buffer |
This section outlines the methodology used to determine the kinetic parameters in the table above [1] [2].
The standard reaction mixture to test VfTA activity contained [2]:
The following diagram illustrates the logical workflow for determining the kinetic parameters of VfTA.
Q1: Our measured reaction velocity is lower than expected. What could be the cause?
Q2: How can I verify that I am correctly measuring initial rates? The determination of KM and kcat is predicated on measuring initial rates, where the reaction velocity is linear. A common mistake is measuring after the reaction has slowed down [3].
Q3: Why is it important to use the correct enzyme classification (EC number)? Using the correct EC number ensures you are working with and comparing literature data for the correct enzymatic reaction. Similar enzyme names can refer to entirely different proteins with different kinetic properties. The EC system, based on the catalyzed reaction, is the most reliable way to avoid this confusion [3].
| Aspect | Neomenthol | Menthol |
|---|
| Experimental Model | In vitro: Human epidermoid carcinoma (A431 cells) In vivo: Ehrlich Ascites Carcinoma (EAC) mouse model [1] | Various cancer cell lines and models (e.g., lung, colon, leukemia) [2] [3] | | Key Anticancer Mechanisms | 1. Restrains tubulin polymerization, disrupting cell division [1] 2. Inhibits hyaluronidase activity, potentially affecting tumor microenvironment [1] | 1. Induces apoptosis (programmed cell death) [2] [3] 2. Causes cell cycle arrest [2] [3] 3. Inhibits tumor angiogenesis and cell migration [2] [4] [3] | | Quantitative Data (IC₅₀)| Tubulin Polymerization: IC₅₀ = 0.23 ± 0.04 µM (In vitro assay) [1] | Data for menthol's effect on tubulin is not highlighted in the available literature, suggesting a potentially distinct mechanism of action. | | In Vivo Efficacy | EAC Model: Significant reduction in tumor volume and viable cancer cell count; restoration of hematological parameters [1] | NSCLC Model: Inhibition of tumor growth in A549 cell xenografts in nude mice [4] |
The following methodologies detail how the critical data on neomenthol was obtained.
The following diagram illustrates the primary anticancer signaling pathways identified for menthol, which induces apoptosis, and for neomenthol, which directly targets cell division machinery.
The diagram highlights two distinct strategic approaches:
| Stereoisomer | Cooling Sensation / Efficacy (Relative to (-)-menthol) | Key Interacting Residues / Groups | EC₅₀ / Apparent Affinity |
|---|
| (-)-menthol | Most intense cooling sensation; highest efficacy [1] | Hydroxyl "hand": R842 (S4 helix) [2] Isopropyl "legs": I846, L843 (S4 helix) [2] | 185.4 ± 69.4 µM (in mouse TRPM8) [2] | | (+)-neoisomenthol | Less intense cooling; much higher cooling threshold [1] | Altered orientation of hydroxyl and/or isopropyl groups disrupts optimal interaction [1] | Higher EC₅₀ (less potent) than (-)-menthol [1] | | (+)-neomenthol | Less intense cooling; much higher cooling threshold [1] | Altered orientation of hydroxyl and/or isopropyl groups disrupts optimal interaction [1] | Higher EC₅₀ (less potent) than (-)-menthol [1] | | p-menthane (Analog, lacks hydroxyl) | Barely activates TRPM8 even at 10 mM [2] | N/A (No hydroxyl group for crucial interaction) [2] | >10,000 µM (dramatically reduced potency) [2] | | menthone (Analog, carbonyl replaces hydroxyl) | Reduced maximum activation (partial agonist) [2] | Carbonyl group is a poor substitute for hydroxyl, disrupting interaction with R842 [2] | 813.4 ± 84.3 µM (reduced potency) [2] |
The "grab and stand" model is key to understanding how menthol activates TRPM8. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
The model above was validated through several key experimental approaches:
Thermodynamic Mutant Cycle Analysis (TMCA): This is the core technique used to quantify interactions between specific menthol atoms and TRPM8 residues [1] [2].
Molecular Docking: Computational docking simulations, using tools like RosettaLigand with membrane-specific energy functions, were employed to predict potential binding configurations of menthol within the S1-S4 transmembrane pocket before functional testing [1] [2].
Patch-Clamp Electrophysiology: This technique provided the functional data on channel activity.
Conformational Imaging: The use of a fluorescent unnatural amino acid (ANAP) incorporated into the transmembrane domains allowed researchers to image the widespread conformational changes in TRPM8 upon menthol binding [2].
| Feature | Neomenthol | Podophyllotoxin |
|---|---|---|
| Compound Class | Cyclic monoterpenoid (a menthol stereoisomer) [1] [2] | Aryltetralin-type lignan [3] [4] [5] |
| Primary Source | Essential oil of Mentha species (e.g., Mentha arvensis, Mentha piperita) [1] | Rhizomes of Podophyllum species (e.g., Podophyllum peltatum) [3] [5] |
| Key Mechanism | Inhibits tubulin polymerization; also strongly inhibits hyaluronidase activity (IC₅₀: 12.81 ± 0.01 μM) [1] [6] [2] | Potently inhibits tubulin polymerization, disrupting mitotic spindle formation [3] [4] [7] |
| Antiproliferative Activity (Example) | IC₅₀ of 17.3 ± 6.49 μM against human epidermoid carcinoma (A431) cells [1] [2] | Highly potent; often used as a positive control in migration and tubulin assays [7] |
| Effect on Cell Cycle | Arrests cell cycle at the G2/M phase [1] [2] | Causes cell cycle arrest in metaphase [4] [5] |
| In Vivo Efficacy | Prevents EAC tumor formation in mice by 58.84% at 75 mg/kg dose [1] [2] | High efficacy but severe systemic toxicity limits intravenous use [3] [5] |
| Research & Clinical Status | Early-stage research for skin cancer; demonstrates a favorable safety profile in acute oral toxicity studies (1000 mg/kg) [1] [2] | Well-established lead compound; clinical use is restricted to topical treatment of genital warts; derivatives (e.g., etoposide) are used systemically for cancer [3] [4] [5] |
| Major Challenge | Early pre-clinical investigation; requires extensive further validation [1] | Severe systemic toxicity (e.g., bone marrow suppression, neurotoxicity) and poor water solubility [3] [4] [5] |
| Current Strategies | Exploration of its inherent multi-targeting mechanism [1] | Extensive structural modification to create less toxic derivatives (e.g., etoposide, teniposide) and development of nano-drug delivery systems [8] [4] [5] |
The following diagram illustrates the shared and distinct pathways through which neomenthol and podophyllotoxin exert their effects.
SRB, NRU, and MTT Assays (for determining IC₅₀): These are colorimetric assays for measuring cell proliferation and viability. In the study on neomenthol, human cancer cells were seeded in plates and, after 24 hours, treated with serial dilutions of the compound for 48 hours [1]. For the SRB assay, cells are fixed and stained with Sulforhodamine B dye, which binds to proteins. The bound dye is solubilized, and its color intensity, measured with a spectrometer, is proportional to cell mass [1]. The MTT assay uses a yellow tetrazolium salt that is reduced by metabolically active cells to a purple formazan product. The amount of formazan, quantified by absorbance, indicates the number of living cells [1] [7].
In Vitro Wound Healing (Scratch) Assay: This method tests compound effects on cell migration. A confluent monolayer of cells is scratched with a pipette tip to create a "wound." The detached cells are washed away, and fresh medium containing the test compound at a non-cytotoxic concentration is added [7]. The closure of the scratch area is monitored and imaged over time (e.g., 72 hours). A significant reduction in the rate of wound closure compared to the control indicates inhibition of cell migration, as demonstrated for microtubule-binding agents like podophyllotoxin [7].
nano-Differential Scanning Fluorimetry (nanoDSF) for Tubulin Polymerization: This is a label-free method to study tubulin-compound interactions. Tubulin samples in a polymerization buffer are mixed with the test compound and heated in a nanoDSF instrument. The instrument monitors the intrinsic fluorescence of tryptophan residues in tubulin as the temperature changes [9]. This allows for simultaneous detection of the compound's binding to tubulin (via shifts in protein denaturation temperature, T_m) and its functional effect on the temperature at which tubulin polymerizes (T_poly). Inhibitors like podophyllotoxin and its analogs increase T_poly or completely suppress the polymerization signal [9].
Neomenthol demonstrates promising hyaluronidase inhibition activity. The key quantitative data from the study is summarized below:
| Compound | IC₅₀ Value (Against Hyaluronidase) | Source of Hyaluronidase |
|---|---|---|
| Neomenthol | 12.81 ± 0.01 μM | Not specified in the provided context [1]. |
| Garcinol | 0.21 mg/mL (against HPHyal spider venom enzyme) [2] | Bovine testicular, serum, and spider venom (HPHyal) [2]. |
Experimental Protocol for Neomenthol: The anti-hyaluronidase activity was evaluated in cell-free and cell-based test systems [1]. The potency of the compound was confirmed through quantitative real-time PCR analysis and molecular docking studies, which support the in vitro results. The in vivo relevance was further validated in a mouse model (Ehrlich Ascites Carcinoma) [1] [3].
The search confirms that identifying natural product inhibitors of hyaluronidase is an active research area. Plant-derived compounds, including various classes of alkaloids, flavonoids, polyphenols, terpenes, and steroids, are recognized as promising sources for potent hyaluronidase inhibitors [4] [5]. The experimental setups for testing inhibition can vary, often using enzyme sources like bovine testicular hyaluronidase (BTH) [2].
The following diagram illustrates the primary anti-cancer mechanism of neomenthol identified in the same study, which involves this dual-pathway inhibition:
The table below summarizes the experimental data on neomenthol's effects on various human cell lines. The Half Maximal Inhibitory Concentration (IC50) is a standard measure; a lower value indicates higher potency, as it represents the concentration needed to kill 50% of cells.
| Cell Line | Tissue Type | Cell Description | IC50 Value (μM) | Assay Used |
|---|---|---|---|---|
| A431 | Skin | Human Epidermoid Carcinoma (Cancer) | 17.3 ± 6.49 [1] [2] | SRB, NRU, MTT [1] |
| PC-3 | Prostate | Prostate Carcinoma (Cancer) | 62.8 ± 5.81 [1] | SRB, NRU, MTT [1] |
| K562 | Blood | Erythroid Leukemia (Cancer) | 72.5 ± 3.61 [1] | SRB, NRU, MTT [1] |
| MCF-7 | Breast | Breast Adenocarcinoma, ER+ve (Cancer) | 80.2 ± 9.45 [1] | SRB, NRU, MTT [1] |
| HEK-293 | Kidney | Embryonic Kidney (Normal) | 171.5 ± 8.32 [1] | SRB, NRU, MTT [1] |
Key Interpretation: The data demonstrates that neomenthol exhibits selective cytotoxicity. It is most potent against the A431 skin cancer cell line, with an IC50 of 17.3 μM. Importantly, its toxicity against the normal HEK-293 cell line is markedly lower (IC50 of 171.5 μM), suggesting a favorable therapeutic window [1].
The key findings are supported by robust and standardized experimental methods. Here are the details of the primary assays used in the study:
SRB (Sulphorhodamine B) Assay
NRU (Neutral Red Uptake) Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The workflow for these cytotoxicity assessments in the cited study can be visualized as follows:
The study further elucidated that neomenthol's anticancer effect is not limited to general cytotoxicity but involves specific molecular mechanisms. The primary mechanisms identified in the A431 skin carcinoma cells are:
These mechanisms work together to suppress cancer growth, as shown in the pathway below:
For researchers, the key takeaways are:
The table below summarizes how neomenthol and other selected compounds induce G2/M arrest in A431 cells, highlighting their mechanisms and efficacy.
| Compound | Reported IC₅₀ / Effective Concentration | Primary Mechanism(s) of Action for G2/M Arrest | Key Molecular Targets / Effects |
|---|---|---|---|
| Neomenthol [1] [2] [3] | IC₅₀: 17.3 ± 6.49 μM (A431, SRB/NRU/MTT) | Inhibits tubulin polymerization; inhibits hyaluronidase activity [1] [3]. | Increased sub-diploid cell population; G2/M phase arrest; targets tubulin and hyaluronidase [1] [2] [3]. |
| Fisetin [4] | Significant decrease in viability at 5-80 μM (A431, MTT) | Induces mitochondrial apoptosis pathway; causes G2/M arrest [4]. | ↓Bcl-2, Bcl-xL; ↑Bax, Bak; disrupted mitochondrial potential; activated caspases [4]. |
| α-Santalol [5] | Decreased viability at 50-100 μM; G2/M arrest at 50-75 μM (A431, MTT) | Causes depolymerization of microtubules; alters cyclin B1/Cdc2 complex [5]. | Altered Cyclin B1, Cdc2, Cdc25C; effect was p53/p21-independent; microtubule disruption similar to vinblastine [5]. |
| 1,8-Cineole [6] | N/A | Upregulates p53 signaling pathway [6]. | ↑p53, ↑Bax/Bcl-2 ratio; activation of caspase-9 and -3; loss of mitochondrial membrane potential (ΔΨm) [6]. |
| Butein [7] | IC₅₀: ~29-38 μM (A431, SRB/NRU/MTT) | Arrests at G0/G1 and G2/M phases; inhibits lipoxygenase-5 (LOX-5) and hyaluronidase [7]. | Dual cell cycle arrest; inhibition of LOX-5 and hyaluronidase enzymes [7]. |
The diagram below illustrates the primary mechanisms through which neomenthol induces G2/M arrest in A431 cells.
Neomenthol's multi-target mechanism is significant. Unlike some agents that target a single pathway, neomenthol simultaneously disrupts intracellular architecture (via tubulin) and the extracellular matrix (via hyaluronidase) [1] [3]. This dual action may lead to a more robust anti-cancer effect, hindering cancer cell proliferation and metastasis.
The in vivo efficacy and safety data further support its therapeutic potential. Studies in mice models showed that neomenthol prevented Ehrlich Ascites Carcinoma (EAC) tumor formation by 58.84% and was found to be safe at an oral dose of 1000 mg/kg body weight in acute toxicity studies [1] [3].
The table below summarizes the in vivo efficacy, mechanisms, and key experimental findings for Neomenthol and Doxorubicin based on recent publications.
| Feature | Neomenthol | Doxorubicin (DOX) |
|---|---|---|
| Reported In Vivo Efficacy in EAC Model | 58.84% tumor prevention at 75 mg/kg, i.p. [1] | Used as a standard chemotherapeutic in EAC models; efficacy is enhanced in nano-formulations [2] |
| Primary Mechanism of Action | Restrains tubulin polymerization and inhibits hyaluronidase activity [1] | Inhibits topoisomerase II, causes DNA intercalation, and generates Reactive Oxygen Species (ROS) [2] [3] [4] |
| Key Molecular & Cellular Effects | Arrests cell cycle at G2/M phase; increases sub-diploid cells [1] | Induces DNA strand breaks; disrupts DNA/RNA synthesis; triggers apoptosis [2] [3] |
| Common Combination Partners | Information not available in search results | Folic acid (FA), other chemotherapeutics (e.g., Dacarbazine), and nanoparticles (e.g., ZnONPs) for targeted delivery [2] [5] [6] |
| Reported Safety Profile (in vivo) | Oral dose of 1000 mg/kg found safe in acute toxicity studies [1] | Dose-limiting cardiotoxicity is a major concern; also associated with hepatotoxicity, nephrotoxicity, and neurotoxicity [2] [3] [4] |
Here are the key methodologies used in the cited in vivo studies on EAC models.
Neomenthol Study [1]
The diagrams below illustrate the distinct pathways through which neomenthol and doxorubicin exert their anti-cancer effects.
For researchers, the distinct profiles of these compounds suggest different development and application pathways:
Neomenthol represents a naturally derived compound with a novel, dual mechanism of action targeting tubulin and hyaluronidase. Its reported safety profile at high doses is promising [1]. Future research should focus on:
Doxorubicin remains a potent but toxic cornerstone of chemotherapy. Current research, as shown, is heavily focused on advanced drug delivery systems to mitigate its drawbacks [2] [3]. Key strategies include:
A 2021 study provides robust experimental data on the anti-proliferative and anti-inflammatory mechanisms of neomenthol, which are summarized in the table below [1].
| Biological Activity | Experimental Model | Key Results / Potency | Proposed Primary Mechanism |
|---|---|---|---|
| Anti-proliferative | Human epidermoid carcinoma (A431) cells | IC₅₀: 17.3 ± 6.49 μM [1] | Restrains tubulin polymerization, arresting cell cycle at G2/M phase [1] |
| Anti-inflammatory / Anti-tumor | Cell-free and in vivo (EAC mouse model) | Hyaluronidase inhibition (IC₅₀: 12.81 ± 0.01 μM); In vivo tumor prevention: 58.84% [1] | Inhibits hyaluronidase activity, impacting tumor growth and metastasis [1] |
| Cytotoxicity (Safety) | In vivo acute oral toxicity (mice) | Safe at oral dose of 1000 mg/kg body weight [1] | No observed toxicity at tested dose [1] |
The following workflow outlines the key experiments used to establish the bioactivity profile of neomenthol in the cited study [1]:
The promising data for neomenthol underscores the need for more comparative studies. Here are some suggestions for further investigation:
The tables below summarize the computational and experimental approaches from recent research for tubulin and hyaluronidase targets.
Table 1: Research on Tubulin-Targeting Compounds
| Compound / Agent | Computational Methods (Docking, etc.) | Experimental Validation Methods | Key Findings / Affinity Metrics |
|---|
| Neomenthol [1] | Molecular docking | • Inhibition of tubulin polymerization • Anti-proliferative assays (SRB, MTT, NRU) • Cell cycle analysis (FACS) | • Inhibited tubulin polymerization (IC₅₀: 1.25 µM for HYAL, 1.89 µM for tubulin) • Arrested G2/M phase of cell cycle | | Novel Natural Compounds [2] | • Structure-based virtual screening • Machine Learning (ML) classification • Molecular Dynamics (MD) simulations | In silico ADME-T and PASS prediction | • Four top hits (e.g., ZINC12889138) with high binding affinity and good drug-likeness | | Arundinin (CNP0112925) [3] | • Structure-Based Virtual Screening (SBVS) • Molecular Docking • MD simulations | • HDAC8 enzyme inhibition assay • Tubulin organization assay (immunofluorescence) • Cell viability assay (MTT) | • Dual inhibitor of HDAC8 and tubulin • Inhibited HDAC8 activity and disrupted tubulin network | | Phenylindole Derivatives [4] | • 3D-QSAR (CoMSIA) • Molecular Docking • MD simulations (100 ns) | In silico ADMET profile prediction | • Designed multi-target inhibitors for CDK2, EGFR, and tubulin • Docking scores: -7.2 to -9.8 kcal/mol |
Table 2: Research on Hyaluronidase-Targeting Compounds
| Compound / Agent | Computational Methods (Docking, etc.) | Experimental Validation Methods | Key Findings / Affinity Metrics |
|---|---|---|---|
| Neomenthol [1] | Molecular docking | Hyaluronidase (HYAL) enzyme inhibition assay | Inhibited HYAL activity (IC₅₀: 1.25 µM) |
| Flavonoids from Flos Chrysanthemum [5] | UF-LC-MS (affinity-based screening) | • HYAL enzyme inhibition assay • Cell-based anti-inflammatory assays (NO, IL-6, IL-1β) | • Four flavonoids identified as specific inhibitors • Inhibition rates at 1000 µM: 18.04% to 44.85% | | Aloe barbadensis Gel Extract [6] | Molecular Docking | • HYAL enzyme inhibition assay • Antioxidant assays (DPPH, ABTS) • Wound healing scratch test | IC₅₀ for HYAL inhibition: 87.31 ± 0.13 µg/mL | | Affinity Ligands (L-4) [7] | Homology modeling, Docking | Affinity adsorption (purification), Binding capacity measurement | Ligand L-4 showed high specificity and binding capacity for bovine hyaluronidase |
Here are the core experimental methodologies used in the cited studies to validate the activity of potential inhibitors.
1. Tubulin Polymerization Inhibition Assay [3] [1]
2. Hyaluronidase (HYAL) Enzyme Inhibition Assay [5] [6] [1]
3. Affinity Measurement (MST & ITC) [8]
The following diagram illustrates a typical workflow that integrates computational and experimental methods, as demonstrated across the studies.
When structuring your guide, you may want to highlight these key distinctions between the two targets:
Irritant